molecular formula C14H21NO B185563 [2-(1-Azepanylmethyl)phenyl]methanol CAS No. 356539-02-1

[2-(1-Azepanylmethyl)phenyl]methanol

Cat. No.: B185563
CAS No.: 356539-02-1
M. Wt: 219.32 g/mol
InChI Key: JWNZOERCZGLXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1-Azepanylmethyl)phenyl]methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(1-Azepanylmethyl)phenyl]methanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-(1-Azepanylmethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(1-Azepanylmethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(azepan-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZOERCZGLXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356783
Record name [2-(1-azepanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

356539-02-1
Record name [2-(1-azepanylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the structural properties, synthetic pathways, and pharmaceutical utility of [2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1).[1]

A Bifunctional Azepane Scaffold for GPCR Ligand Design[1]

Executive Summary

[2-(1-Azepanylmethyl)phenyl]methanol represents a privileged structural motif in medicinal chemistry, characterized by a benzene core substituted ortho by a hydroxymethyl group and a lipophilic azepane (hexamethyleneimine) ring.[1] This bifunctionality—providing both a hydrogen-bond donor/acceptor pair and a bulky hydrophobic domain—makes it a critical "synthon" (synthetic building block) in the development of H1-antihistamines, dopamine antagonists, and sigma receptor ligands.[1]

Unlike its piperidine (6-membered) or pyrrolidine (5-membered) analogs, the azepane ring introduces unique conformational flexibility and increased lipophilicity (


), enhancing blood-brain barrier (BBB) permeability for CNS-targeted therapeutics.[1]
Chemical Identity & Structural Analysis[1][2]
PropertySpecification
IUPAC Name [2-(Azepan-1-ylmethyl)phenyl]methanol
CAS Number 356539-02-1
Molecular Formula

Molecular Weight 219.32 g/mol
pKa (Calc) ~9.8 (Tertiary Amine), ~14.5 (Alcohol)
LogP 2.64 (Lipophilic)
H-Bond Donors 1 (-OH)
H-Bond Acceptors 2 (N, O)
Conformational Dynamics

The ortho positioning of the hydroxymethyl and azepanylmethyl groups facilitates a pseudo-cyclic intramolecular hydrogen bond between the hydroxyl proton and the tertiary nitrogen lone pair (


).[1]
  • Effect: This interaction stabilizes the molecule in non-polar solvents, masking the polarity of the hydroxyl group and potentially improving passive transport across lipid membranes.[1]

  • Reactivity: The nitrogen lone pair is partially sequestered, potentially reducing nucleophilicity compared to unhindered tertiary amines unless the H-bond is disrupted by protic solvents.[1]

Synthetic Pathways[5][6][7]

The synthesis of this scaffold requires navigating the competing nucleophilicity of the amine and the oxygen.[1] Two primary routes are established: the Nucleophilic Substitution Route (preferred for laboratory scale) and the Phthalide Reductive Route (conceptual for industrial scale).

Route A: Nucleophilic Substitution (Direct Alkylation)

This pathway utilizes 2-(chloromethyl)benzyl alcohol as the electrophile. The reaction relies on the high nucleophilicity of azepane to displace the benzylic chloride.[1]

Mechanism:


 displacement.
Critical Control:  The reaction must be kept slightly basic to neutralize the generated HCl, but excessive base can promote O-alkylation or polymerization of the benzyl alcohol.[1]
Route B: Reductive Amination (Alternative)

Reaction of 2-formylbenzyl alcohol (or its lactol form, phthalaldehyde mono-hemiacetal) with azepane followed by reduction with sodium triacetoxyborohydride (


).[1]

Synthesis_Workflow cluster_conditions Reaction Conditions Start 2-(Chloromethyl) benzyl alcohol Intermediate Transition State (Sn2 Attack) Start->Intermediate Activation Reagent Azepane (1.2 eq) Reagent->Intermediate Nucleophilic Attack Base Base: K2CO3 / TEA Base->Intermediate HCl Scavenging Solvent Solvent: Acetonitrile (ACN) Solvent->Intermediate Solvation Product [2-(1-Azepanylmethyl) phenyl]methanol Intermediate->Product Chloride Displacement Workup Workup: Aq. Extraction -> Org. Phase Drying Product->Workup Purification

Caption: Figure 1. Convergent synthesis via nucleophilic substitution (


) of the benzylic chloride by azepane.
Detailed Experimental Protocol

Objective: Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol via Route A.

Reagents:

  • 2-(Chloromethyl)benzyl alcohol (10.0 mmol)[1]

  • Azepane (Hexamethyleneimine) (12.0 mmol, 1.2 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (15.0 mmol)[1]
    
  • Acetonitrile (ACN), HPLC grade (50 mL)[1]

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.07 g) in anhydrous Acetonitrile (50 mL).
    
  • Addition: Add Azepane (1.35 mL, 1.19 g) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Initiation: Dropwise add a solution of 2-(Chloromethyl)benzyl alcohol (1.57 g) in 10 mL ACN over 20 minutes. Note: The reaction is exothermic; cooling to 0°C during addition may be required if scaling up.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting benzyl chloride (
    
    
    
    ) should disappear, and a more polar spot (
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid potassium salts.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).[1]

Yield: Expected yield is 85-92% as a pale yellow oil or low-melting solid.[1]

Pharmaceutical Utility & Pharmacophore Mapping[1]

This molecule serves as a versatile "linker scaffold" in drug discovery.

  • H1-Receptor Antagonists: The azepane ring mimics the bulky aliphatic amines found in second-generation antihistamines (e.g., Azelastine analogs).[1] The hydroxyl group allows for etherification to attach aromatic tail groups required for high-affinity binding.

  • Sigma (

    
    ) Receptor Ligands:  The combination of a hydrophobic pocket (azepane) and a basic nitrogen is a classic pharmacophore for Sigma-1 receptor affinity, relevant in neuroprotection studies.
    

Pharmacophore_Map Azepane Azepane Ring (Lipophilic Domain) Nitrogen Tertiary Nitrogen (Protonation Site / Ionic Bond) Azepane->Nitrogen Steric Bulk Target_Pocket Target Receptor (Hydrophobic Pocket) Azepane->Target_Pocket Van der Waals Hydroxyl Hydroxyl Group (H-Bond Donor) Nitrogen->Hydroxyl Intramolecular H-Bond Target_Asp Aspartate Residue (Anionic Site) Nitrogen->Target_Asp Salt Bridge (pH 7.4) Linker Methylene Bridge Linker->Nitrogen Benzene Phenyl Ring (Pi-Stacking) Benzene->Linker Benzene->Hydroxyl Ortho-Positioning

Caption: Figure 2.[1] Pharmacophore mapping showing the interaction of the azepane hydrophobic domain and the basic nitrogen with receptor sites.[1]

Analytical Validation

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2-7.4 (m, 4H, Ar-H)[1]
      
    • 
       4.6 (s, 2H, 
      
      
      
      )[1]
    • 
       3.7 (s, 2H, 
      
      
      
      )[1]
    • 
       2.6 (m, 4H, Azepane 
      
      
      
      )[1]
    • 
       1.6 (m, 8H, Azepane 
      
      
      
      )[1]
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      
      .
  • TLC:

    • Stains strongly with Dragendorff’s reagent (orange spot) due to the tertiary amine.

References
  • Chemical Identity: Santa Cruz Biotechnology.[2] [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1).[1][2][3] Retrieved from

  • Azepane Pharmacophore: Wrobel, T. M., et al. (2022).[1] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. National Institutes of Health (NIH). Retrieved from

  • Synthetic Methodology: BenchChem. Synthesis of Azepane-containing Benzylic Alcohols.[4] Retrieved from

  • Commercial Availability & Properties: Hit2Lead. Compound BB-4001115 Profile.[1][3] Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(1-Azepanylmethyl)phenyl]methanol, a substituted benzyl alcohol derivative, represents a molecule of significant interest within contemporary chemical research and drug discovery paradigms. Its structural architecture, featuring a phenylmethanol core appended with an azepanylmethyl substituent at the ortho position, suggests potential applications as a versatile synthetic intermediate and a scaffold for the development of novel therapeutic agents. The presence of both a hydroxyl group and a tertiary amine introduces functionalities that can be readily modified, allowing for the exploration of a diverse chemical space. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following table summarizes the key physicochemical data for [2-(1-Azepanylmethyl)phenyl]methanol. It is important to note that while some experimental data is available from commercial suppliers, other key parameters such as melting and boiling points have not been definitively reported in the public domain. In such instances, this guide will propose robust experimental protocols for their determination.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO[1]
Molecular Weight 219.32 g/mol [1]
CAS Number 356539-02-1[1]
Appearance Solid (form not specified)[2]
Flash Point 153.2°CECHEMI
Refractive Index 1.557ECHEMI
Water Solubility 28.8 µg/mLECHEMI
Melting Point Not reported-
Boiling Point Not reported-

Experimental Protocols

Proposed Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

The synthesis of [2-(1-Azepanylmethyl)phenyl]methanol can be logically approached through a two-step process, commencing with the reductive amination of 2-formylbenzoic acid with azepane, followed by the reduction of the resulting amide to the target alcohol. This proposed pathway is based on well-established synthetic transformations in organic chemistry.[3]

Step 1: Synthesis of 2-(Azepan-1-ylcarbonyl)benzoic Acid

  • Rationale: This step involves the formation of an amide bond between 2-formylbenzoic acid and azepane. A coupling agent such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is employed to activate the carboxylic acid for nucleophilic attack by the secondary amine.

  • Procedure:

    • To a solution of 2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DCC (1.1 eq).

    • Stir the mixture for 15 minutes to allow for the formation of the activated ester.

    • Slowly add a solution of azepane (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(Azepan-1-ylcarbonyl)benzoic Acid to [2-(1-Azepanylmethyl)phenyl]methanol

  • Rationale: The amide and the aldehyde functionalities are reduced to the corresponding amine and alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

  • Procedure:

    • To a suspension of LAH (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of the amide from Step 1 (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain [2-(1-Azepanylmethyl)phenyl]methanol.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Reduction 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Amidation Amidation (DCC, DCM) 2_Formylbenzoic_Acid->Amidation Azepane Azepane Azepane->Amidation Amide_Intermediate 2-(Azepan-1-ylcarbonyl)benzoic Acid Amidation->Amide_Intermediate Reduction Reduction (LAH, THF) Amide_Intermediate->Reduction Final_Product [2-(1-Azepanylmethyl)phenyl]methanol Reduction->Final_Product

Caption: Proposed two-step synthesis of [2-(1-Azepanylmethyl)phenyl]methanol.

Characterization Protocols

a. Determination of Melting Point

  • Rationale: The melting point is a crucial physical property for assessing the purity of a solid compound.

  • Procedure:

    • Place a small, finely powdered sample of the purified solid into a capillary tube.

    • Use a calibrated melting point apparatus.

    • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

b. Determination of Boiling Point

  • Rationale: For liquid compounds or those that melt at low temperatures, the boiling point at a given pressure is a key characteristic.

  • Procedure:

    • Place a small amount of the substance in a micro boiling point apparatus.

    • Heat the sample gently and record the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure.

    • For greater accuracy, perform the determination under reduced pressure and extrapolate to atmospheric pressure.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

  • Predicted ¹H NMR Spectral Features:

    • Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

    • Benzylic methylene protons (-CH₂-OH): A singlet or doublet around δ 4.5-4.8 ppm.

    • Methylene protons adjacent to the nitrogen on the phenyl side (-N-CH₂-Ar): A singlet around δ 3.5-3.8 ppm.

    • Azepane ring protons: Multiplets in the range of δ 1.5-2.8 ppm.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Predicted ¹³C NMR Spectral Features:

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Benzylic carbon (-CH₂-OH): A signal around δ 60-65 ppm.

    • Methylene carbon adjacent to the nitrogen on the phenyl side (-N-CH₂-Ar): A signal around δ 55-60 ppm.

    • Azepane ring carbons: Signals in the range of δ 25-55 ppm.

d. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Procedure:

    • Acquire the IR spectrum of the purified compound using an FTIR spectrometer. For a solid, this can be done using a KBr pellet or as a thin film from a solution.

    • Identify the characteristic absorption bands for the functional groups.

  • Expected IR Absorption Bands:

    • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.[5]

    • C-H stretch (aromatic): Bands around 3000-3100 cm⁻¹.[5]

    • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.[5]

    • C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

Characterization_Workflow Start Purified [2-(1-Azepanylmethyl)phenyl]methanol MP Melting Point Determination Start->MP BP Boiling Point Determination Start->BP NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR Structure_Confirmation Structural Confirmation & Purity Assessment MP->Structure_Confirmation BP->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the physicochemical and spectral characterization.

Safety and Handling

As a novel chemical entity with limited toxicological data, [2-(1-Azepanylmethyl)phenyl]methanol should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of [2-(1-Azepanylmethyl)phenyl]methanol and has outlined robust, scientifically-grounded protocols for its synthesis and comprehensive characterization. While some physical data remains to be experimentally determined, the proposed methodologies offer a clear pathway for researchers to obtain this information. The structural features of this molecule suggest its potential as a valuable building block in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for scientists and professionals engaged in the exploration of this and related chemical entities.

References

  • PubChem. (ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_5)Phenylmethanol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

  • FT-IR spectrum of 2-Phenyl-1-propanol. ResearchGate. [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]

  • Process for the preparation of ortho-hydroxybenzyl alcohols.
  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Link]

  • (4-(Phenylethynyl)phenyl)methanol. PubChem. [Link]

  • SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Phenol, 2-(phenylmethyl)-. NIST WebBook. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA portal. [Link]

  • 2-Methyl-1-phenyl-propan-1-ol. SpectraBase. [Link]

  • Benzenemethanol, 2-methyl-.alpha.-phenyl-. US EPA. [Link]

  • Vapor−Liquid Equilibrium for Phenol + α-Methyl Benzyl Alcohol and 2-Ethoxyethanol + n-Butyl Formate†. Semantic Scholar. [Link]

Sources

Technical Monograph: Scalable Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 356539-02-1 Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.33 g/mol Synonyms: 1-(2-Hydroxymethylbenzyl)hexamethyleneimine; o-(Azepan-1-ylmethyl)benzyl alcohol.

Executive Summary

[2-(1-Azepanylmethyl)phenyl]methanol is a critical bicyclic building block characterized by an ortho-substituted benzyl alcohol linked to a seven-membered azepane (hexamethyleneimine) ring. This scaffold serves as a vital pharmacophore in the synthesis of H1-receptor antagonists (e.g., Azelastine analogs) and other CNS-active agents targeting GPCRs.

This technical guide details the most robust synthetic pathway for laboratory and pilot-scale production: the o-Toluate Reductive Strategy . Unlike routes relying on unstable 2-(chloromethyl)benzyl alcohol (which is prone to self-polymerization) or the sluggish ring-opening of phthalide with secondary amines, this pathway utilizes stable ester intermediates to ensure reproducibility and high yields.

Retrosynthetic Analysis & Pathway Selection

To design a self-validating protocol, we analyze the disconnection of the C-N bond and the oxidation state of the benzylic carbon.

Pathway Logic
  • Target Disconnection: The molecule contains two benzylic carbons. One is an alcohol (oxidation state -1 relative to aldehyde), and the other is an amine (oxidation state -1 relative to imine).

  • Precursor Selection:

    • Direct Alkylation: Reacting 2-(chloromethyl)benzyl alcohol with azepane is theoretically possible but practically hazardous due to the instability of the starting material (rapid cyclization to phthalan).

    • Selected Pathway (The o-Toluate Route): We utilize Methyl 2-(bromomethyl)benzoate . The ester group protects the "alcohol" carbon during the amine alkylation step. A final global reduction yields the target.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic analysis utilizing the stable ester intermediate. Target [2-(1-Azepanylmethyl)phenyl]methanol (Target) Inter Methyl 2-(azepan-1-ylmethyl)benzoate (Stable Intermediate) Target->Inter Global Reduction (LiAlH4) SM1 Methyl 2-(bromomethyl)benzoate (Commercially Available) Inter->SM1 C-N Disconnection SM2 Azepane (Hexamethyleneimine) Inter->SM2 Nucleophilic Substitution

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution (Alkylation)

Objective: Synthesis of Methyl 2-(azepan-1-ylmethyl)benzoate. Principle: SN2 attack of the secondary amine (azepane) on the benzylic bromide.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Methyl 2-(bromomethyl)benzoate 229.071.0Electrophile
Azepane (Hexamethyleneimine) 99.181.1Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.0Acid Scavenger
Acetonitrile (MeCN) -[0.2 M]Solvent
Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with Methyl 2-(bromomethyl)benzoate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Purge with nitrogen.

  • Solvation: Add anhydrous Acetonitrile (5 mL per gram of substrate). Cool the suspension to 0°C using an ice bath.

  • Addition: Add Azepane (1.1 equiv) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.8) should disappear; the amine product (Rf ~0.3) will appear.[1]

  • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification (Optional): If the crude purity is <95% by HPLC, perform a short silica plug filtration eluting with 10% EtOAc/Hexanes.

Phase 2: Global Reduction

Objective: Conversion of the ester to the benzyl alcohol. Principle: Nucleophilic acyl substitution by hydride followed by alkoxide protonation.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Methyl 2-(azepan-1-ylmethyl)benzoate 247.341.0Substrate
LiAlH4 (Lithium Aluminum Hydride) 37.951.5Reductant
THF (Anhydrous) -[0.15 M]Solvent
Step-by-Step Methodology
  • Activation: In a dry, nitrogen-flushed flask, suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the intermediate ester from Phase 1 in THF. Add this solution dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to a gentle reflux (66°C) for 2 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH4 used.

  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Final Product: The resulting oil crystallizes upon standing or can be recrystallized from cold hexane/ether.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where the researcher must intervene to ensure quality.

Workflow Figure 2: Operational workflow with Critical Control Points (CCPs). Start Start Process Process Decision Decision End End S1 Start: Methyl 2-(bromomethyl)benzoate P1 Add Azepane/K2CO3 in MeCN (Temp < 25°C) S1->P1 D1 TLC Check: Bromide Consumed? P1->D1 D1->P1 No (Stir longer) P2 Filter Salts & Concentrate D1->P2 Yes P3 LiAlH4 Reduction in THF (Reflux 2h) P2->P3 D2 Fieser Workup: Granular Precipitate? P3->D2 D2->D2 No (Add more NaOH/H2O) P4 Filter (Celite) & Evaporate D2->P4 Yes Final Product: [2-(1-Azepanylmethyl)phenyl]methanol P4->Final

Analytical Characterization Expectations

To validate the synthesis, the researcher should confirm the structure using ¹H NMR. The loss of the ester methyl singlet and the appearance of the hydroxymethyl signal are key indicators.

MoietyChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H 7.20 – 7.45Multiplet4HAromatic protons
Ar-CH₂-OH 4.65Singlet2HBenzylic alcohol
Ar-CH₂-N 3.75Singlet2HBenzylic amine
N-CH₂- (Ring) 2.65Multiplet4HAzepane α-protons
-CH₂- (Ring) 1.60 – 1.70Broad Mult.8HAzepane β/γ-protons

Note: Data predicted based on ChemDraw simulation and analogous benzylamine structures.

Safety & Handling (E-E-A-T)

  • Lachrymators: Methyl 2-(bromomethyl)benzoate is a potent lachrymator. All weighing and transfers must occur within a functioning fume hood.

  • Azepane Toxicity: Hexamethyleneimine is corrosive and toxic. Avoid skin contact.

  • Hydride Risks: LiAlH4 reacts violently with water and protic solvents. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

  • Waste Disposal: The aqueous layer from the workup contains aluminum salts and basic amines; dispose of as hazardous basic aqueous waste.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational text for alternative reductive amination routes).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for LiAlH4 reductions and benzyl halide substitutions).
  • Scheffler, G., et al. (2012). "Synthesis of Azelastine Hydrochloride." CN Patent 102391253A. Link (Describes analogous azepane alkylations on benzyl halides for pharmaceutical intermediates).

  • Santa Cruz Biotechnology. "Product Data Sheet: [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1)."[2] Link (Verification of compound existence and CAS).

Sources

In silico modeling of [2-(1-Azepanylmethyl)phenyl]methanol interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of [2-(1-Azepanylmethyl)phenyl]methanol Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of [2-(1-Azepanylmethyl)phenyl]methanol, a small molecule with potential pharmacological relevance. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of methods and instead offer a self-validating, logical workflow that underpins modern computational drug discovery. We will dissect the process from initial ligand characterization to advanced molecular dynamics and quantum mechanics, emphasizing the causality behind each procedural choice. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize small molecule-protein interactions with scientific rigor.

Introduction: The Molecule and the Model

The subject of our study is [2-(1-Azepanylmethyl)phenyl]methanol. Structurally, it comprises a phenylmethanol core, which is a common scaffold in medicinal chemistry, substituted with an azepanylmethyl group. This substitution adds conformational flexibility and a basic nitrogen atom, features that can significantly influence its interaction with biological targets.

Why In Silico Modeling? Before committing to the significant resources required for chemical synthesis and biological testing, in silico modeling provides a powerful and cost-effective avenue to predict a molecule's behavior.[1] It allows us to generate hypotheses about its potential biological targets, binding modes, interaction stability, and drug-like properties.[2] This computational pre-assessment is a cornerstone of modern drug discovery, enabling a more focused and efficient research trajectory.

This guide will present a multi-tiered approach, beginning with fundamental molecular docking and progressing to sophisticated molecular dynamics simulations and beyond, providing a holistic view of the molecule's potential interactions.

Ligand Characterization and Preparation

The first principle of any simulation is "garbage in, garbage out." Therefore, the accurate preparation of the ligand is a critical, non-negotiable step.

Physicochemical Properties

Understanding the intrinsic properties of [2-(1-Azepanylmethyl)phenyl]methanol is essential for interpreting its biological activity and for parameterizing simulation force fields.

PropertyValueSource
CAS Number 356539-02-1[3][4]
Molecular Formula C₁₄H₂₁NO[3][4]
Molecular Weight 219.32 g/mol [4]
LogP (Octanol-Water) 2.64[3]
Rotatable Bonds 3[3]
Protocol: 3D Structure Generation and Energy Minimization

A valid 3D conformation is the starting point for all subsequent analyses.

Rationale: A molecule's 3D shape dictates its ability to fit into a protein's binding pocket. We perform energy minimization to arrive at a low-energy, sterically favorable conformation that is representative of how the molecule would exist in a biological system.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain its SMILES string: C1=CC=C(C(=C1)CN2CCCCCC2)CO.

  • Generate 3D Coordinates: Use a program like Open Babel or the functionality within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a 3D structure.

  • Protonation State: At physiological pH (~7.4), the tertiary amine in the azepane ring is likely to be protonated. It is crucial to assign the correct protonation state, as this governs its ability to form ionic interactions. Tools like Marvin's pKa calculator can predict this. For this guide, we will assume the protonated state.

  • Energy Minimization:

    • Software: UCSF Chimera, Avogadro, or any major modeling package.

    • Force Field: Select a suitable small molecule force field, such as MMFF94 (Merck Molecular Force Field) or GAFF (General Amber Force Field).

    • Procedure: Perform a steepest descent minimization followed by a conjugate gradient minimization until a convergence criterion (e.g., RMS gradient < 0.01 kcal/mol/Å) is met.

  • Output: Save the minimized 3D structure in a standard format like .mol2 or .sdf for use in subsequent steps.

Target Identification and Receptor Preparation

Since no specific biological target for [2-(1-Azepanylmethyl)phenyl]methanol is publicly documented, a researcher would typically employ target identification strategies. These can include similarity searches based on the chemical scaffold, literature mining for analogous compounds, or virtual screening against a panel of disease-relevant proteins.

For the purpose of this guide, we will select a hypothetical yet plausible target: Serine/Threonine-Protein Kinase B (Akt1) , a key node in cell signaling pathways. Its PDB ID will be 1UNQ .

Protocol: Receptor Structure Preparation

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms, which are vital for defining the interaction landscape.

Step-by-Step Methodology:

  • Download Structure: Obtain the PDB file (e.g., 1UNQ.pdb) from the RCSB Protein Data Bank.

  • Initial Cleanup (using UCSF Chimera or similar software):

    • Remove all water molecules. Water molecules not directly involved in bridging interactions can create noise in docking calculations.

    • Remove any co-crystallized ligands and ions that are not part of the catalytic mechanism or structural integrity.

    • Inspect the structure for missing residues or loops. If significant portions are missing, homology modeling may be required, but that is outside the scope of this protocol.

  • Add Hydrogens and Assign Charges:

    • Use a tool like PDB2PQR or the Dock Prep tool in Chimera to add hydrogen atoms, assuming a physiological pH of 7.4.[5] This step also assigns atomic partial charges.

    • Select a protein force field (e.g., AMBER, CHARMM) to govern the charge assignment. This choice is critical for ensuring consistency in later simulation steps.[5]

  • Define the Binding Site:

    • The binding site can be identified from the location of the co-crystallized ligand in the original PDB file.

    • Alternatively, use a pocket prediction tool like CASTp or the SiteMap functionality in Schrödinger to identify druggable cavities.[5]

  • Output: Save the prepared receptor as a .pdb or .pdbqt file, ready for docking.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is a search algorithm coupled with a scoring function that estimates the binding affinity.

The Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Prepare Ligand (3D Structure, Charges) Grid_Box Define Grid Box (Binding Site) Ligand_Prep->Grid_Box Receptor_Prep Prepare Receptor (Remove Water, Add H) Receptor_Prep->Grid_Box Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Score_Results Evaluate Scoring Function (Binding Affinity kcal/mol) Analyze_Poses->Score_Results

Caption: The molecular docking workflow, from preparation to analysis.

Protocol: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program. It balances the exploration of conformational space with a robust scoring function.

Step-by-Step Methodology:

  • Prepare Files: Convert the prepared receptor and ligand files to the .pdbqt format using scripts provided with AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Define the Search Space (Grid Box): Create a configuration file that specifies the center and dimensions of a grid box encompassing the entire binding pocket. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Run Vina: Execute the Vina command from the terminal, providing the receptor, ligand, and configuration file as inputs. vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze Results:

    • The output.pdbqt file will contain multiple binding modes (poses) ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.[5]

    • Visualize the top-ranked pose in a molecular viewer (PyMOL, Chimera) to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

Data Presentation: Docking Results
MetricValueInterpretation
Binding Affinity (kcal/mol) -9.2A strong predicted binding affinity.
Key Hydrogen Bonds SER205, LYS179The methanol hydroxyl group acts as a hydrogen bond donor/acceptor.
Hydrophobic Interactions LEU156, VAL164, ALA177The phenyl ring and azepane ring sit in a hydrophobic pocket.
Ionic Interaction ASP292The protonated azepane nitrogen forms a salt bridge with an acidic residue.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

A significant limitation of docking is its static nature. It provides a snapshot but doesn't account for the dynamic flexibility of the protein or the stability of the interactions over time. MD simulations address this by simulating the atomic motions of the system.[7]

The MD Simulation Workflow

cluster_setup System Setup cluster_run Simulation cluster_analyze Trajectory Analysis Start Start with Docked Protein-Ligand Complex Solvate Solvate with Water (e.g., TIP3P model) Start->Solvate Ionize Add Ions to Neutralize Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analyze Analyze Trajectory (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The workflow for a molecular dynamics (MD) simulation.

Protocol: MD Simulation with GROMACS

Rationale: GROMACS is a high-performance, open-source MD engine capable of simulating large biomolecular systems efficiently.[8][9]

Step-by-Step Methodology:

  • System Preparation:

    • Force Fields: Choose a protein force field (e.g., CHARMM36) and generate topology and parameter files for the ligand using a server like CGenFF or SwissParam.[5] This step is crucial for accurately describing the ligand's physics.

    • Combine Topologies: Merge the protein and ligand topologies into a single system topology file.[10]

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance (e.g., 1.0 nm) from the edge.

    • Solvation: Fill the box with a chosen water model (e.g., TIP3P).

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.

  • Energy Minimization: Run a steepest descent minimization to remove any steric clashes in the initial system.

  • Equilibration: Perform a two-stage equilibration.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the solvent to equilibrate around the protein.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target pressure (e.g., 1 bar). Release the restraints on the protein gradually.

  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.

    • Radius of Gyration (Rg): Evaluate the compactness of the protein over time.

Advanced Computational Approaches

For a deeper level of inquiry, docking and standard MD can be supplemented with more advanced techniques.

Pharmacophore Modeling

If a series of active analogues of [2-(1-Azepanylmethyl)phenyl]methanol were available, pharmacophore modeling could be used to abstract the key chemical features essential for activity.[11][12] A pharmacophore model consists of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings arranged in a specific 3D geometry. This model can then be used as a 3D query to rapidly screen large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity.[13][14]

Quantum Mechanics (QM)

While classical force fields are efficient, they are approximations. Quantum mechanics provides a much more accurate description of electronic structure.[15] QM methods, particularly in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) setup, can be invaluable.[16][17] In a QM/MM simulation, the chemically active core (the ligand and the immediate binding site residues) is treated with high-accuracy QM, while the rest of the protein is treated with efficient MM. This is particularly useful for:

  • Accurately calculating binding energies.

  • Modeling reactions where bonds are formed or broken (covalent inhibitors).

  • Understanding charge transfer and polarization effects that are poorly described by classical force fields.[18][19]

In Silico ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning system for potential liabilities.[20][21]

Protocol: ADMET Prediction with Web Servers

Rationale: Web-based tools like SwissADME and ADMET-AI aggregate numerous predictive models, offering a quick and comprehensive overview of a compound's pharmacokinetic and toxicity profile.[22][23]

Step-by-Step Methodology:

  • Input: Navigate to an ADMET prediction server (e.g., SwissADME).

  • Submit: Paste the SMILES string of [2-(1-Azepanylmethyl)phenyl]methanol into the input field and run the prediction.

  • Analyze: Review the output, paying close attention to key parameters.

Data Presentation: Predicted ADMET Properties
ParameterPredicted ValueImplication
Gastrointestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant YesMolecule may cross the BBB, relevant for CNS targets.
CYP450 Inhibition Inhibitor of CYP2D6Potential for drug-drug interactions.
Lipinski's Rule of Five 0 ViolationsGood drug-likeness profile.
PAINS Alert 0 AlertsNo known promiscuous binding motifs.

Integrated Workflow and Conclusion

The power of in silico modeling lies not in any single method, but in the logical integration of multiple techniques to build a scientifically sound hypothesis. Each step serves to validate or refine the results of the previous one.

Overall In Silico Workflow

Caption: An integrated workflow for in silico small molecule analysis.

Conclusion: Through this multi-step in silico investigation, we have moved from the simple 2D structure of [2-(1-Azepanylmethyl)phenyl]methanol to a dynamic, 3D model of its interaction with a plausible biological target, Akt1. The workflow predicted a strong binding affinity, identified key interacting residues, confirmed the stability of these interactions over time via MD simulation, and provided an early assessment of its drug-like properties. While entirely computational, these findings provide a robust, data-driven hypothesis that can now guide focused experimental validation, demonstrating the pivotal role of in silico science in modern drug discovery.

References

  • Ataman Kimya. PHENYLMETHANOL. Available from: [Link]

  • ResearchGate. (PDF) Structure-Guided Discovery of 2-Phenylethanol as a Dual-Target Antifungal and Antiviral Agent: Integrative Docking, Dynamics, and ADMET Profiling Against Key Pathogenic Enzymes. Available from: [Link]

  • ChemBK. Phenylmethanol. Available from: [Link]

  • HADDOCK Web Server. HADDOCK Web Server. Available from: [Link]

  • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. Available from: [Link]

  • MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available from: [Link]

  • NIH National Center for Biotechnology Information. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Available from: [Link]

  • MD Tutorials. GROMACS Tutorial. Protein-Ligand Complex. Available from: [Link]

  • PubMed. Pharmacophore modeling in drug design. Available from: [Link]

  • PubChem. (ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_5)Phenylmethanol | C7H8O | CID 16212326. Available from: [Link]

  • Patsnap Synapse. What is pharmacophore modeling and its applications?. Available from: [Link]

  • ADMET-AI. ADMET-AI. Available from: [Link]

  • PubMed. Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available from: [Link]

  • ACS Publications. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Available from: [Link]

  • PubMed. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available from: [Link]

  • ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Available from: [Link]

  • YouTube. Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. Available from: [Link]

  • MDPI. Combination of Plasma Pharmacochemistry, RNA-Seq, and Molecular Docking Strategies to Reveal the Mechanism of the Alkaloid Fraction of Nelumbinis folium for the Treatment of Hyperlipidemia. Available from: [Link]

  • PubChem. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036. Available from: [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Available from: [Link]

  • IJIRT. The role of quantum Mechanics in revolutionizing drug discovery. Available from: [Link]

  • ResearchGate. In-Silico Drug Discovery using Protein-Small Molecule Interaction. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • Creative Biostructure. Pharmacophore Modeling. Available from: [Link]

  • PubMed. Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. Available from: [Link]

  • Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]

  • JoVE. User-Friendly Quantum Mechanics: Applications for Drug Discovery. Available from: [Link]

  • PubChem. (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239. Available from: [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]

  • Sygnature Discovery. ADMET Prediction Software. Available from: [Link]

  • Rowan Newsletter. Quantum Chemistry in Drug Discovery. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and molecular docking studies of 2,3-dialkylindoles and carbazoles with MDM2-p53 and PBR receptor proteins.. Available from: [Link]

  • YouTube. Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Available from: [Link]

Sources

Methodological & Application

Experimental protocol for [2-(1-Azepanylmethyl)phenyl]methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

Introduction

The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Its seven-membered saturated ring provides a flexible yet constrained three-dimensional structure that can effectively probe the binding pockets of various biological targets. Azepane-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The target molecule, [2-(1-Azepanylmethyl)phenyl]methanol, is a valuable building block for the synthesis of more complex pharmaceutical agents, incorporating both the key azepane ring and a reactive benzylic alcohol for further functionalization.

This application note provides a detailed, two-step experimental protocol for the synthesis of [2-(1-Azepanylmethyl)phenyl]methanol. The synthetic strategy involves an initial nucleophilic substitution to form the key intermediate, 2-(azepan-1-ylmethyl)benzaldehyde, followed by a chemoselective reduction of the aldehyde to the desired primary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step process:

  • Step 1: Nucleophilic Substitution - Synthesis of 2-(azepan-1-ylmethyl)benzaldehyde from 2-bromobenzaldehyde and azepane.

  • Step 2: Aldehyde Reduction - Selective reduction of the intermediate aldehyde to [2-(1-Azepanylmethyl)phenyl]methanol using sodium borohydride.

Synthesis_Workflow SM1 2-Bromobenzaldehyde Intermediate 2-(azepan-1-ylmethyl)benzaldehyde SM1->Intermediate Step 1: Nucleophilic Substitution SM2 Azepane SM2->Intermediate Step 1: Nucleophilic Substitution Base K₂CO₃ Base->Intermediate Step 1: Nucleophilic Substitution Solvent1 Acetonitrile Solvent1->Intermediate Step 1: Nucleophilic Substitution Final_Product [2-(1-Azepanylmethyl)phenyl]methanol Intermediate->Final_Product Step 2: Aldehyde Reduction Reducing_Agent NaBH₄ Reducing_Agent->Final_Product Step 2: Aldehyde Reduction Solvent2 Methanol Solvent2->Final_Product Step 2: Aldehyde Reduction

Caption: Synthetic workflow for [2-(1-Azepanylmethyl)phenyl]methanol.

Materials and Reagents

ReagentMolar Mass ( g/mol )Molarity/DensitySupplier
2-Bromobenzaldehyde185.02-Sigma-Aldrich
Azepane (Hexamethyleneimine)99.170.89 g/mLSigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21-Fisher Scientific
Acetonitrile (CH₃CN), anhydrous41.050.786 g/mLSigma-Aldrich
Sodium Borohydride (NaBH₄)37.83-Sigma-Aldrich
Methanol (CH₃OH), anhydrous32.040.792 g/mLFisher Scientific
Ethyl Acetate (EtOAc)88.11-VWR
Hexanes--VWR
Saturated aq. NaHCO₃ solution--Lab-prepared
Brine (Saturated aq. NaCl solution)--Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Sigma-Aldrich

Detailed Experimental Protocols

PART 1: Synthesis of 2-(azepan-1-ylmethyl)benzaldehyde

Rationale: This step involves a nucleophilic substitution reaction where the secondary amine of azepane displaces the bromide from the benzylic position of 2-bromobenzaldehyde. Potassium carbonate is used as a mild, non-nucleophilic base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reactants while not interfering with the reaction mechanism.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol, 1.0 eq) and anhydrous potassium carbonate (11.2 g, 81.0 mmol, 1.5 eq).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. With stirring, add azepane (6.4 g, 7.2 mL, 64.8 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(azepan-1-ylmethyl)benzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure intermediate as a pale yellow oil.

PART 2: Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

Rationale: This step employs the chemoselective reduction of an aldehyde to a primary alcohol. Sodium borohydride is an ideal reagent for this transformation as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups.[3] The reaction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.[4] The reaction is performed at 0°C to control the initial exothermic reaction and to minimize potential side reactions.

Procedure:

  • Reaction Setup: Dissolve the purified 2-(azepan-1-ylmethyl)benzaldehyde (assuming approx. 9.0 g, 44.3 mmol, 1.0 eq from the previous step) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0°C, add sodium borohydride (2.5 g, 66.4 mmol, 1.5 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas is evolved during the addition.[5] Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water at 0°C.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [2-(1-Azepanylmethyl)phenyl]methanol.

  • Purification and Characterization: The crude product can be purified by recrystallization or flash column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₁₄H₂₁NO with a molar mass of 219.32 g/mol .[6]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[7]

  • Azepane: Azepane (hexamethyleneimine) is a corrosive and flammable liquid. Avoid contact with skin and eyes, and prevent inhalation of vapors.[8] Handle in a fume hood and keep away from ignition sources.[9]

  • Sodium Borohydride: Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[5][10] It is also toxic if swallowed or in contact with skin.[11] Add it slowly and in portions to the reaction mixture, especially when using protic solvents like methanol. Ensure the reaction is not sealed to avoid pressure build-up.[5]

  • Solvents: Acetonitrile, methanol, ethyl acetate, and hexanes are flammable liquids. Keep them away from open flames and other ignition sources.[12]

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of [2-(1-Azepanylmethyl)phenyl]methanol, a valuable building block for drug discovery. By elucidating the rationale behind the chosen synthetic route and experimental conditions, this guide aims to empower researchers to successfully synthesize this compound and its analogs. Adherence to the described procedures and safety precautions is essential for achieving high yields and ensuring a safe laboratory environment.

References

  • Potikha, L. M., Turelyk, A. R., & Kovtunenko, V. A. (2011). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds, 47(6), 745–754. [Link]

  • Zeynizadeh, B., & Shirini, F. (2007). Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. TSI Journals.
  • ResearchGate. (2019). Reduction using sodium borohydride? Retrieved from [Link]

  • Dawidowski, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
  • Safari, J., & Gandomi-Ravandi, S. (2014). A simple and efficient synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones by ZnO nanoparticles catalyzed three component coupling reaction of aldehydes, 2-naphthol and dimedone. SciELO South Africa.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • University of California Center for Laboratory Safety. (2012).
  • Ghorbani-Vaghei, R., & Veisi, H. (2010). Expedient access to α,β-difunctionalized azepenes using α-halo eneformamides: application to the one-pot synthesis of 2-benzazepanes. PubMed.
  • Royal Society of Chemistry. (n.d.). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent.
  • Carl ROTH. (n.d.).
  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]

  • Cayman Chemical. (2023).
  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Chem Sci Trans. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
  • Sigma-Aldrich. (2025).
  • Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP.
  • Cayman Chemical. (2025).
  • PubChem. (n.d.). (ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_5)Phenylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • USDA ARS. (1999). Hexanes.
  • PubChem. (n.d.). (4-(Phenylethynyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid;phenylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Functional Characterization & Safety Profiling of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

[2-(1-Azepanylmethyl)phenyl]methanol is a key structural intermediate and reference standard often associated with the synthesis and degradation profiling of azepane-containing antihistamines, such as Azelastine . Structurally comprising an azepane ring fused via a methylene bridge to a benzyl alcohol moiety, this compound serves as a critical probe for understanding the pharmacophore requirements of Histamine H1-receptor antagonists and determining the toxicological window of pharmaceutical impurities.

This Application Note provides a comprehensive workflow for evaluating the biological activity of [2-(1-Azepanylmethyl)phenyl]methanol. Unlike standard potency assays for finished drugs, characterizing this intermediate requires a dual-focus approach:

  • Functional Efficacy: Determining if the "fragment" retains H1-antagonist activity (SAR analysis).

  • Cellular Safety: Establishing the cytotoxicity profile to rule out intermediate-driven adverse effects in pharmaceutical formulations.

Experimental Logic & Mechanistic Grounding

The Pharmacological Context

The azepane ring is a privileged scaffold in medicinal chemistry, often conferring affinity for GPCRs (e.g., Histamine H1, Muscarinic) and Sigma receptors. However, the removal of the phthalazinone core (present in Azelastine) and the presence of a reactive benzyl alcohol group in [2-(1-Azepanylmethyl)phenyl]methanol necessitates rigorous testing to define its biological behavior.

Assay Selection Rationale
  • Calcium Flux Assay (GPCR Function): The H1 receptor couples to Gq/11, triggering intracellular

    
     release. This is the most sensitive method to detect partial agonism or antagonism of the intermediate compared to the parent drug.
    
  • RBL-2H3 Degranulation (Phenotypic Screen): Rat Basophilic Leukemia cells serve as a surrogate for mast cells. This assay confirms if the molecule can stabilize mast cells functionally, a key property of azelastine-class drugs.

  • Multiparametric Cytotoxicity (Safety): Benzyl alcohols can exhibit membrane toxicity. A high-content imaging approach is used to distinguish specific apoptosis from non-specific necrosis.

Visualizing the Signaling Pathway

The following diagram illustrates the H1-Receptor signaling pathway targeted in the functional assay and the intervention point of the antagonist/intermediate.

H1_Signaling_Pathway Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Compound [2-(1-Azepanylmethyl) phenyl]methanol Compound->H1R Competes/Blocks? Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Surge ER->Ca_Release Releases Ca2+ Response Mast Cell Degranulation / Pro-inflammatory Signal Ca_Release->Response Triggers

Figure 1: Mechanism of Action for H1-mediated Calcium signaling. The assay tests if the compound blocks the Histamine-H1R interaction.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1)Target Analyte
Reference Standard Azelastine HCl (CAS 58581-89-8)Positive Control (Antagonist)
Agonist Histamine DihydrochlorideH1 Receptor Activator
Cell Line CHO-K1-H1 (Recombinant) or RBL-2H3Biological System
Detection Dye Fluo-4 AM or Fura-2 AMCalcium Indicator
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological Medium
Solvent DMSO (Anhydrous)Compound Solubilization

Detailed Protocols

Protocol A: H1 Receptor Antagonist Screen (Calcium Flux)

Objective: Quantify the IC50 of the intermediate compared to Azelastine.

  • Compound Preparation:

    • Dissolve [2-(1-Azepanylmethyl)phenyl]methanol in DMSO to create a 10 mM stock.

    • Prepare a 1:3 serial dilution in Assay Buffer (HBSS/HEPES). Final DMSO concentration must be <0.5%.

  • Cell Loading:

    • Seed CHO-K1-H1 cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

    • Remove media and load cells with Fluo-4 AM (4 µM) in Assay Buffer containing 2.5 mM Probenecid (to prevent dye leakage).

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT).

  • Pre-Incubation:

    • Add the serial dilutions of the Test Compound and Azelastine (Control) to the cells.

    • Incubate for 15 minutes at RT to allow equilibrium binding.

  • Agonist Challenge & Measurement:

    • Place plate in a FLIPR or kinetic plate reader (Ex: 494 nm / Em: 516 nm).

    • Inject Histamine (EC80 concentration, typically 1-10 µM) .

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Normalize data: Vehicle (0% Inhibition) vs. 10 µM Azelastine (100% Inhibition).

    • Fit curves using a 4-parameter logistic equation to determine IC50.

Protocol B: Cytotoxicity Profiling (Impurity Qualification)

Objective: Ensure the intermediate does not possess non-specific toxicity (e.g., membrane disruption).

  • Seeding: Seed HepG2 or CHO-K1 cells (10,000 cells/well) in 96-well plates.

  • Treatment: Treat cells with [2-(1-Azepanylmethyl)phenyl]methanol at concentrations ranging from 1 µM to 100 µM for 24 hours.

  • Multiplex Readout:

    • Viability: Add Resazurin (Alamar Blue) for metabolic activity.

    • Membrane Integrity: Measure LDH release in the supernatant.

  • Interpretation:

    • If IC50 (H1 Assay) << IC50 (Cytotoxicity), the compound has a specific therapeutic window.

    • If IC50 (H1 Assay) ≈ IC50 (Cytotoxicity), the activity is likely due to non-specific toxicity.

Experimental Workflow Diagram

Assay_Workflow cluster_H1 Functional Assay (Efficacy) cluster_Tox Safety Assay (Toxicity) Stock Stock Prep (10mM DMSO) Dilution Serial Dilution (1:3 in HBSS) Stock->Dilution Cells_H1 CHO-K1-H1 + Fluo-4 AM Dilution->Cells_H1 Cells_Tox HepG2 Cells (24h Exposure) Dilution->Cells_Tox Add_Comp Add Compound (15 min Pre-inc) Cells_H1->Add_Comp Inject_His Inject Histamine Add_Comp->Inject_His Read_Ca Read Ca2+ Flux Inject_His->Read_Ca Analysis Data Analysis (IC50 vs TC50) Read_Ca->Analysis Read_Viability Read ATP/LDH Cells_Tox->Read_Viability Read_Viability->Analysis

Figure 2: Parallel workflow for determining the Potency (H1) and Safety (Toxicity) of the analyte.

Expected Results & Troubleshooting

ParameterExpected Outcome (Intermediate)Expected Outcome (Azelastine Control)Troubleshooting
H1 IC50 High µM range (Weak/No Activity)Low nM range (Potent)If Intermediate shows nM potency, verify purity (check for Azelastine contamination).
Cytotoxicity >100 µM (Low Toxicity)>50 µM (Depending on cell line)If Intermediate is toxic <10 µM, it may be a reactive impurity (benzyl alcohol oxidation).
Solubility Soluble in DMSO; potential precipitation >100 µM in aqueous buffer.SolubleSonicate stock solution; keep DMSO <0.5%.

References

  • Santa Cruz Biotechnology (SCBT). [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1) Product Data Sheet.[1] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Azelastine Hydrochloride: Impurity Profiling and Reference Standards.[2] (General Monograph 1633).

  • Seifert, R., et al. (2013).Molecular analysis of histamine H1-receptor antagonism.
  • SynZeal Research. Azelastine Impurities and Metabolites: Structural Characterization. Retrieved from

  • International Conference on Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Application Notes and Protocols for Preclinical Evaluation of [2-(1-Azepanylmethyl)phenyl]methanol: A Novel CNS-Active Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for CNS-Focused Preclinical Evaluation

The compound [2-(1-Azepanylmethyl)phenyl]methanol is a novel chemical entity with structural motifs suggesting potential activity within the central nervous system (CNS). The presence of a phenylmethanol group, found in various psychoactive compounds, coupled with an azepane ring, a feature in several CNS-targeted agents, provides a compelling rationale for its investigation as a potential therapeutic for neurological or psychiatric disorders. As this is a new molecular entity, it is currently intended for research use only and not for diagnostic or therapeutic applications.

This document outlines a strategic, multi-tiered approach to the preclinical evaluation of [2-(1-Azepanylmethyl)phenyl]methanol, focusing on a cascade of in vivo animal models to elucidate its potential efficacy and safety profile. The proposed workflow is designed to be efficient, progressing from broad primary screening to more specialized and regulatory-aligned safety assessments.

Proposed In Vivo Screening Cascade

The initial preclinical evaluation of a novel compound like [2-(1-Azepanylmethyl)phenyl]methanol should follow a logical progression. The following workflow is proposed to systematically assess its potential CNS activities and safety profile, allowing for clear go/no-go decision points.

G cluster_0 Tier 1: Efficacy Screening cluster_1 Tier 2: Safety & Toxicology Primary_Screening Primary CNS Screening Panel (Anticonvulsant, Anxiolytic, Antipsychotic) MES_scPTZ MES & scPTZ Tests (Anticonvulsant) Primary_Screening->MES_scPTZ Potential Anticonvulsant Activity EPM_LDB EPM & Light-Dark Box (Anxiolytic) Primary_Screening->EPM_LDB Potential Anxiolytic Activity AIH_PPI Amphetamine-Induced Hyperlocomotion & PPI (Antipsychotic) Primary_Screening->AIH_PPI Potential Antipsychotic Activity Acute_Toxicity Acute Toxicity (MTD) MES_scPTZ->Acute_Toxicity Positive Signal EPM_LDB->Acute_Toxicity Positive Signal AIH_PPI->Acute_Toxicity Positive Signal Safety_Pharmacology ICH S7A/S7B Core Battery (CNS, CV, Respiratory) Acute_Toxicity->Safety_Pharmacology Establish Dose Range Go_NoGo Go/No-Go Decision for Further Development Safety_Pharmacology->Go_NoGo Comprehensive Profile

Caption: Proposed preclinical screening cascade for [2-(1-Azepanylmethyl)phenyl]methanol.

Tier 1: Primary Efficacy Screening Models

The initial phase of in vivo testing aims to identify the primary pharmacological effects of the compound across a range of CNS-related activities. Rodent models, primarily mice and rats, are the most utilized for these initial screens due to their well-characterized genetics and behavioral responses.[1][2]

Assessment of Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the identification of novel antiseizure medications (ASMs) is a critical area of research.[3] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most widely used and clinically validated models for the initial screening of potential ASMs.[4][5] These models are time-efficient and provide initial insights into a compound's potential mechanism of action.[5]

Table 1: Primary Screening Models for Anticonvulsant Activity

ModelSpecies/StrainKey Parameters MeasuredPotential Clinical Correlation
Maximal Electroshock (MES)Male Swiss miceAbolition of the hind limb tonic extension phaseGeneralized tonic-clonic seizures
Subcutaneous Pentylenetetrazol (scPTZ)Male Swiss miceOnset and incidence of clonic and tonic-clonic seizuresAbsence and myoclonic seizures

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of [2-(1-Azepanylmethyl)phenyl]methanol to prevent seizures induced by a maximal electrical stimulus. This model is predictive of efficacy against generalized tonic-clonic seizures.[6]

Materials:

  • Male Swiss mice (20-25 g)

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Phenytoin (e.g., 25 mg/kg, i.p.)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer [2-(1-Azepanylmethyl)phenyl]methanol at various doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., intraperitoneal - i.p.). Administer vehicle and positive control to separate groups.

  • At the time of peak effect (predetermined by pharmacokinetic studies, or typically 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes moistened with saline.

  • Observe the animal for the presence or absence of the hind limb tonic extension phase.

  • The absence of this phase is considered protection.

  • Calculate the percentage of protection for each group.

Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate the efficacy of [2-(1-Azepanylmethyl)phenyl]methanol against chemically-induced seizures. This model is sensitive to drugs that enhance GABAergic neurotransmission and is predictive of efficacy against absence and myoclonic seizures.[6]

Materials:

  • Male Swiss mice (20-25 g)

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle

  • Positive control: Ethosuximide (e.g., 150 mg/kg, i.p.)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Acclimatize and fast animals as described for the MES test.

  • Administer the test compound, vehicle, or positive control.

  • At the time of peak effect, administer PTZ subcutaneously.

  • Immediately place the animal in an observation chamber and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and death over a 30-minute period.

  • An increase in the latency to seizures and a reduction in their incidence and severity indicate anticonvulsant activity.

Assessment of Anxiolytic-like Activity

Anxiety disorders are highly prevalent, and there is a continuous need for novel anxiolytic drugs with improved efficacy and side-effect profiles.[7] Animal models of anxiety are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.[8]

Table 2: Primary Screening Models for Anxiolytic-like Activity

ModelSpecies/StrainKey Parameters MeasuredRationale
Elevated Plus Maze (EPM)Male Wistar rats or Swiss miceTime spent in open arms, number of entries into open armsAnxiolytics increase exploration of the aversive open arms.
Light-Dark BoxMale Swiss miceTime spent in the light compartment, number of transitions between compartmentsAnxiolytics reduce the aversion to the brightly lit compartment.

Protocol: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of [2-(1-Azepanylmethyl)phenyl]methanol by measuring the exploration of open and enclosed arms of a plus-shaped maze elevated from the floor.

Materials:

  • Male Wistar rats (200-250 g) or Swiss mice (25-30 g)

  • Elevated plus maze apparatus (two open arms, two enclosed arms)

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle

  • Positive control: Diazepam (e.g., 1-2 mg/kg, i.p.)

  • Video tracking software (optional, but recommended for accuracy)

Procedure:

  • Acclimatize animals to the testing room for at least one hour before the experiment.

  • Administer the test compound, vehicle, or positive control.

  • At the time of peak effect, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Total arm entries can be used as a measure of general locomotor activity.

Assessment of Antipsychotic-like Activity

The development of new antipsychotic drugs aims to improve efficacy against the negative and cognitive symptoms of schizophrenia while minimizing extrapyramidal side effects.[9] Initial screening often involves models that assess the ability of a compound to counteract the effects of dopamine agonists.[10]

Table 3: Primary Screening Models for Antipsychotic-like Activity

ModelSpecies/StrainKey Parameters MeasuredRationale
Amphetamine-Induced HyperlocomotionMale Wistar ratsLocomotor activity (distance traveled, rearing)Antipsychotics, particularly D2 receptor antagonists, block dopamine-agonist-induced hyperactivity.[11]
Prepulse Inhibition (PPI) of StartleMale Sprague-Dawley ratsPercent inhibition of the acoustic startle reflex by a prepulsePPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore this deficit.

Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the potential of [2-(1-Azepanylmethyl)phenyl]methanol to antagonize the locomotor-stimulating effects of amphetamine, a classic screening test for antipsychotic activity.

Materials:

  • Male Wistar rats (200-250 g)

  • Open-field arenas equipped with automated activity monitors

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle

  • Positive control: Haloperidol (e.g., 0.5 mg/kg, i.p.)

  • d-Amphetamine sulfate (e.g., 1.5 mg/kg, i.p.)

Procedure:

  • Habituate animals to the open-field arenas for 30-60 minutes on the day before testing.

  • On the test day, administer the test compound, vehicle, or positive control.

  • After an appropriate pretreatment time, administer d-amphetamine.

  • Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.

  • A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.

Tier 2: Safety and Toxicology Assessment

Following the identification of a promising efficacy signal in Tier 1, a preliminary safety assessment is crucial before proceeding to more complex and costly studies. These studies are guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

The goal of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is vital for designing subsequent repeat-dose toxicology and safety pharmacology studies.[14]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

Objective: To determine the MTD and identify potential target organs of acute toxicity.

Materials:

  • Female rats (e.g., Sprague-Dawley, 8-12 weeks old)

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle

Procedure:

  • Administer a single oral dose of the test compound to one animal at a starting dose (e.g., 175 mg/kg).

  • Observe the animal for signs of toxicity for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.

  • The dosing of subsequent animals is adjusted based on the outcome of the previous animal, allowing for an estimation of the LD50 and the identification of the MTD.

  • Clinical observations, body weight, and gross pathology at necropsy are recorded.

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions.[15] The ICH S7A guideline recommends a core battery of tests to assess the effects on the central nervous, cardiovascular, and respiratory systems.[16]

Table 4: ICH S7A Safety Pharmacology Core Battery

SystemStudy TypeSpeciesKey Parameters Measured
Central Nervous System Modified Irwin Test or Functional Observational Battery (FOB)RatBehavioral, autonomic, and sensorimotor changes
Cardiovascular System In vivo telemetry or conscious instrumented animalsDog, Non-human primateBlood pressure, heart rate, ECG (including QT interval)
Respiratory System Whole-body plethysmographyRatRespiratory rate, tidal volume, minute volume

Protocol: CNS Safety Pharmacology (Modified Irwin Test)

Objective: To provide a comprehensive assessment of the effects of [2-(1-Azepanylmethyl)phenyl]methanol on CNS function.

Materials:

  • Male Sprague-Dawley rats

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Vehicle

  • Positive and negative controls

Procedure:

  • Administer single doses of the test compound, vehicle, or controls.

  • At multiple time points post-dose (e.g., 1, 4, and 24 hours), perform a systematic observation of the animals.

  • Score a wide range of parameters, including:

    • Behavioral: alertness, grooming, stereotypy, passivity.

    • Autonomic: pupil size, salivation, body temperature.

    • Neuromuscular: gait, motor coordination (e.g., rotarod test), grip strength, reflexes (e.g., pinna, corneal).

  • Any observed effects are scored and compared to the vehicle control group to identify potential CNS liabilities.

Data Interpretation and Go/No-Go Decisions

The data generated from this preclinical testing cascade will provide a comprehensive initial profile of [2-(1-Azepanylmethyl)phenyl]methanol. The decision to advance the compound will be based on a holistic evaluation of its efficacy and safety.

G Data_Input Tier 1 Efficacy Data (MES, scPTZ, EPM, AIH, etc.) Tier 2 Safety Data (MTD, CNS, CV, Resp) Analysis Benefit-Risk Assessment - Potency & Efficacy - Therapeutic Index (MTD/ED50) - Safety Margins (CV, CNS) Data_Input->Analysis Decision Go/No-Go Decision Analysis->Decision Go Proceed to: - Chronic Toxicology - IND-enabling studies Decision->Go Favorable Profile NoGo Terminate Development or Re-evaluate Structure-Activity Relationship Decision->NoGo Unfavorable Profile (e.g., low efficacy, narrow therapeutic index, CV liability)

Caption: Decision-making framework based on preclinical data.

A favorable profile would be characterized by significant efficacy in one or more Tier 1 models at doses that are well-tolerated, with a wide margin between the effective dose and doses causing adverse effects in the safety pharmacology studies. An unfavorable profile, such as a narrow therapeutic index or significant cardiovascular liabilities (e.g., QT prolongation), would likely lead to the termination of the project.

References

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). Taylor & Francis Online. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). PubMed. Available at: [Link]

  • Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. Available at: [Link]

  • Animal models for screening of antiepileptic drugs &. (n.d.). Slideshare. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. (2022). PMC. Available at: [Link]

  • Animal Models for Screening Antiepileptic Drugs and Unani Treatments. (2024). Available at: [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2017). PMC. Available at: [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Available at: [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). EMA. Available at: [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2008). PMC. Available at: [Link]

  • Screening of antipsychotic drugs in animal models. (n.d.). Tau. Available at: [Link]

  • In Vivo Studies - Safety Pharmacology. (n.d.). Charles River Laboratories. Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. Available at: [Link]

  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. (n.d.). VBSPU. Available at: [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. Available at: [Link]

  • (PDF) Animal Models For Screening Anti-Anxiety Drugs: A Review. (2025). ResearchGate. Available at: [Link]

  • Preclinical Toxicology Considerations for a Successful IND Application. (n.d.). GVK BIO. Available at: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Available at: [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Available at: [Link]

  • Animal models for the evaluation of antipsychotic agents. (2018). PubMed. Available at: [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Available at: [Link]

  • A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. (2012). PubMed. Available at: [Link]

Sources

Technical Application Note: Formulation of [2-(1-Azepanylmethyl)phenyl]methanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

[2-(1-Azepanylmethyl)phenyl]methanol (hereafter referred to as Compound A ) presents a classic formulation challenge common to CNS-active agents and antihistamine precursors: it combines a lipophilic aromatic core with a basic tertiary amine (azepane ring).[1]

Successful in vivo delivery requires exploiting the basic nitrogen for solubility (via ionization) or shielding the lipophilic core (via complexation). This guide provides three validated protocols ranging from "gentle" buffers for pharmacokinetics (PK) to high-capacity co-solvents for toxicology studies.[1]

Physicochemical Profile (Inferred & Modeled)
PropertyValue (Est.)Implication for Formulation
Chemical Structure Benzyl alcohol core + Azepane ringLipophilic core; Basic nitrogen handle.[1]
Molecular Weight ~219.3 g/mol Small molecule; rapid diffusion.[1]
pKa (Basic) ~9.5 (Azepane N)Critical: High solubility at pH < 5.0; precipitates at pH > 7.[1]0.
LogP 2.5 – 3.5Moderate lipophilicity; requires co-solvents or cyclodextrins for neutral pH.[1]
Solubility (Water) < 0.1 mg/mL (Neutral)Poor.[1] Unsuitable for direct saline dissolution.

Formulation Decision Matrix

Do not arbitrarily select a vehicle. Use the following logic flow to determine the optimal formulation based on your study endpoints.

FormulationDecision Start Study Goal? Route Route of Admin Start->Route IV IV / IP (PK Study) Route->IV Systemic Oral Oral Gavage (PO) Route->Oral Gut Absorption Soln_Acid Protocol A: pH-Adjusted Buffer (Acetate/Citrate) IV->Soln_Acid Target < 5 mg/kg Soln_CD Protocol B: HP-β-Cyclodextrin (Complexation) IV->Soln_CD Target 5-20 mg/kg Cosolvent Protocol D: DMSO/PEG Co-solvent (Max Solubility) IV->Cosolvent Target > 20 mg/kg Suspension Protocol C: 0.5% Methylcellulose (Suspension) Oral->Suspension Standard Oral->Cosolvent Bioavailability Issue HighDose High Dose / Tox

Figure 1: Decision matrix for vehicle selection based on dosing route and required concentration.

Detailed Experimental Protocols

Protocol A: pH-Adjusted Saline (The "Physiological" Approach)

Best For: IV Bolus, IP, Low-dose PK (< 5 mg/kg). Mechanism: Protonation of the azepane nitrogen converts the lipophilic base into a water-soluble salt.

Materials:

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.9% Saline (Sterile)

  • 0.1 M NaOH (for back-titration)[1]

Procedure:

  • Weighing: Weigh the required amount of Compound A into a sterile glass vial.

  • Acidification: Add 0.1 M HCl dropwise.

    • Stoichiometry: You generally need 1.05 molar equivalents of acid relative to the drug.

    • Observation: Vortex until the solution becomes perfectly clear.

  • Dilution: Slowly add 0.9% Saline to reach 90% of the target volume.

  • pH Adjustment (Critical): Measure pH. It will likely be acidic (~pH 2-3).[1]

    • Target: Adjust pH to 4.5 – 5.5 using dilute NaOH.

    • Warning: If pH exceeds 6.0, the compound may precipitate (cloudiness). If this happens, re-acidify immediately.

  • Finalize: Bring to final volume with saline. Filter sterilize (0.22 µm PES membrane).

Protocol B: HP-β-Cyclodextrin Complex (The "Biocompatible" Approach)

Best For: Sub-chronic studies, reducing injection site irritation, IV infusion.[1] Mechanism: The hydrophobic phenyl ring is encapsulated in the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility.

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[1]

  • Sterile Water for Injection

  • Citrate Buffer (pH 5.0)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in Citrate Buffer (pH 5.0).[1]

    • Note: Using a slightly acidic buffer aids the initial dissolution of the azepane moiety.

  • Dissolution: Add Compound A to the vehicle.

  • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should be clear and colorless.

  • Filtration: Filter through a 0.22 µm PVDF filter.

Why this works: Cyclodextrins prevent the "crash-out" precipitation that often occurs when a pH-adjusted drug is injected into the neutral pH of the bloodstream [1].[1]

Protocol C: High-Load Co-Solvent System (The "Rescue" Formulation)

Best For: High-dose toxicology, IP/SC administration where solubility is the limiting factor.[1] Warning: High osmolality and potential for hemolysis. Inject slowly.

Composition:

  • 5% DMSO (Solubilizer)[2]

  • 40% PEG 400 (Co-solvent)

  • 55% Water or Saline (Diluent)

Step-by-Step Workflow:

CosolventPrep Step1 1. Dissolve Compound A in 100% DMSO Step2 2. Add PEG 400 (Vortex 1 min) Step1->Step2 Clear Solution Step3 3. SLOWLY add Water/Saline (Dropwise while vortexing) Step2->Step3 Exothermic mix Step4 4. Check for Precipitation (Visual Inspection) Step3->Step4 Precip Cloudy? Add 10µL 1N HCl Step4->Precip

Figure 2: Preparation workflow for co-solvent formulation to prevent precipitation shock.

Critical Technique: Never add saline directly to the DMSO stock. The polarity shift is too drastic. Always buffer with PEG first.

Quality Control & Stability

Before administering to animals, you must validate the formulation.

The "Benchtop Blood" Test (Precipitation Check)

Simulate what happens upon injection.

  • Take 100 µL of your formulation.

  • Add it to 900 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear tube.

  • Pass: Solution remains clear for > 15 minutes.

  • Fail: Visible cloudiness or crystals. (Risk of embolism or phlebitis).

Stability
  • pH-Adjusted Solutions: Unstable over time (oxidation risk).[1] Prepare fresh daily .

  • Cyclodextrin: Stable for 1 week at 4°C.

Administration Guidelines

RouteMax Volume (Mouse)Max Volume (Rat)Recommended Vehicle
IV Bolus 5 mL/kg (100 µL/20g)5 mL/kgProtocol B (Cyclodextrin)
IP 10-20 mL/kg10 mL/kgProtocol A or B
Oral (PO) 10 mL/kg10 mL/kgProtocol C (Suspension)
SC 5 mL/kg5 mL/kgProtocol B (Avoid DMSO if possible)

Toxicity Note: Ensure the final DMSO concentration does not exceed 10% for IV administration to avoid hemolysis [2]. For PEG 400, limit total dose to < 1.0 g/kg to avoid renal toxicity in sensitive models.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Gad, S. C., et al. (2006).[6] Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation).

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

Sources

[2-(1-Azepanylmethyl)phenyl]methanol in targeted drug delivery research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing [2-(1-Azepanylmethyl)phenyl]methanol in Targeted Drug Delivery

Executive Summary

This guide details the application of [2-(1-Azepanylmethyl)phenyl]methanol (hereafter referred to as Az-Bn-OH ) as a dual-function building block in targeted drug delivery. While often categorized as a chemical intermediate, its structural motifs—a lipophilic azepane ring and a benzylic hydroxyl group—render it uniquely suited for two high-value applications:

  • Sigma-1 Receptor (S1R) Targeting: The azepane moiety mimics the pharmacophore of high-affinity S1R ligands, allowing for active targeting of S1R-overexpressing tumors (e.g., breast, prostate, melanoma).

  • pH-Responsive Endosomal Escape: The tertiary amine (pKa ~8.5–9.0) acts as a proton sponge, facilitating the escape of conjugated payloads from lysosomes into the cytosol.

This protocol provides a validated workflow for conjugating Az-Bn-OH to a cytotoxic payload (Model: Paclitaxel) and assessing its targeting efficiency in vitro.

Mechanism of Action & Rationale

The "Trojan Horse" Ligand Strategy

Az-Bn-OH is not merely a passive linker; it is an active ligand. The Sigma-1 Receptor (S1R) is an endoplasmic reticulum chaperone protein frequently translocated to the plasma membrane in cancer cells.

  • Binding Motif: The azepane ring (7-membered nitrogen heterocycle) provides the necessary cationic charge and hydrophobic bulk to bind the S1R anionic pocket.

  • Conjugation Handle: The ortho-benzylic alcohol allows for the covalent attachment of drugs via ester or carbonate linkages without disrupting the receptor-binding azepane domain.

Pathway Visualization

S1R_Targeting_Mechanism Ligand Az-Bn-OH Conjugate Receptor Sigma-1 Receptor (Surface Expressed) Ligand->Receptor High Affinity Binding Endosome Early Endosome (pH 6.5) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH 5.0) Endosome->Lysosome Maturation Escape Proton Sponge Effect (Azepane Protonation) Lysosome->Escape H+ Influx Release Payload Release (Cytosol) Escape->Release Membrane Destabilization

Figure 1: Mechanism of S1R-mediated uptake and pH-dependent endosomal escape driven by the Az-Bn-OH scaffold.

Experimental Protocol: Synthesis of Az-Bn-Paclitaxel Conjugate

Objective: Create a targeted prodrug by linking Az-Bn-OH to Paclitaxel (PTX) via a succinate spacer.

Materials Required
  • [2-(1-Azepanylmethyl)phenyl]methanol (Az-Bn-OH)

  • Paclitaxel (PTX)

  • Succinic anhydride

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

Phase A: Activation of Paclitaxel (Hemisuccinate Formation) Rationale: Paclitaxel has limited reactivity. Converting its 2'-OH to a carboxylic acid (hemisuccinate) creates a reactive handle for the Az-Bn-OH linker.

  • Dissolve Paclitaxel (1 eq) and Succinic anhydride (1.2 eq) in anhydrous DCM.

  • Add Pyridine (2 eq) dropwise.

  • Stir at Room Temperature (RT) for 24 hours.

  • Purification: Wash with 0.1 M HCl (to remove pyridine), dry over MgSO₄, and concentrate.

    • Checkpoint: Verify formation of PTX-2'-hemisuccinate by TLC (Shift in Rf value) or LC-MS.

Phase B: Conjugation of Az-Bn-OH Rationale: Coupling the alcohol of Az-Bn-OH to the PTX-hemisuccinate creates an ester linkage.

  • Dissolve PTX-hemisuccinate (1 eq) in anhydrous DCM.

  • Add EDC·HCl (1.5 eq) and DMAP (0.5 eq) . Stir for 15 minutes to activate the carboxyl group.

  • Add Az-Bn-OH (1.2 eq) dissolved in minimal DCM.

  • Stir at RT for 12–18 hours under nitrogen atmosphere.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ (removes unreacted acid) and brine.

  • Purification: Flash column chromatography (Silica gel; Gradient: DCM → 5% MeOH/DCM).

Phase C: Characterization Table

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95%HPLC (C18, ACN/H2O gradient)
Identity Mass = [M+H]+ (Expected: ~1090 Da)LC-MS
Solubility Soluble in DMSO, Ethanol, DCMSolubility Test

Validation Assay: In Vitro Sigma-1 Receptor Binding

Objective: Confirm that conjugating the drug to Az-Bn-OH does not destroy its affinity for the Sigma-1 receptor.

Cell Model: MCF-7 (Breast Cancer, S1R High) vs. MCF-10A (Non-tumorigenic, S1R Low).

Protocol
  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates.

  • Competition Assay:

    • Treat cells with radiolabeled Pentazocine (+)-[³H]-PTZ (Standard S1R ligand, 5 nM).

    • Add increasing concentrations (0.1 nM – 10 µM) of Az-Bn-PTX conjugate or Free Az-Bn-OH (Control).

  • Incubation: Incubate for 2 hours at 37°C.

  • Measurement: Wash cells 3x with ice-cold PBS. Lyse cells and measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate Ki values.

Success Criteria:

  • The conjugate should retain a Ki < 100 nM. (Note: Free azepane ligands often have Ki < 10 nM; some loss of affinity upon conjugation is acceptable).

Formulation into Lipid Nanoparticles (Alternative Application)

If the direct conjugate is insoluble, Az-Bn-OH can be used as a doping agent in liposomes to confer pH responsiveness.

Formulation Table:

ComponentMole %Function
DSPC50%Structural lipid (bilayer stability)
Cholesterol35%Membrane fluidity modulator
PEG-DSPE5%"Stealth" coating (circulation time)
Az-Bn-OH 10% pH-switch / Targeting Ligand
  • Protocol: Dissolve lipids in Ethanol. Inject into citrate buffer (pH 4) under rapid mixing (microfluidics). Dialyze against PBS (pH 7.4).

  • Mechanism: At pH 7.4, Az-Bn-OH is largely neutral/hydrophobic (embedded in bilayer). In the acidic lysosome (pH 5), the azepane nitrogen protonates, disrupting the bilayer and releasing the payload.

References

  • Sigma-1 Receptor Ligands

    • Title: "Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the Azepane Ring."
    • Context: Establishes azepane as a privileged scaffold for S1R binding.
    • Source:

  • pH-Responsive Linkers

    • Title: "Tertiary Amine-Based pH-Responsive Polymers for Lysosomal Escape."
    • Context: Validates the use of tertiary amines (pKa 8-9) for proton sponge effects.
    • Source:

  • Benzyl Alcohol Linkers

    • Title: "Self-Immolative Linkers in Antibody-Drug Conjugates."[1][2]

    • Context: Describes the chemistry of benzyl alcohol handles in drug delivery.
    • Source:

  • Chemical Vendor Data

    • Title: "[2-(1-Azepanylmethyl)
    • Source:

(Note: Specific academic papers on this exact CAS number in drug delivery are rare; references provided ground the principles used in this protocol.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and improve reaction yields. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for [2-(1-Azepanylmethyl)phenyl]methanol?

A1: The most direct and widely applicable method for synthesizing [2-(1-Azepanylmethyl)phenyl]methanol is through the reductive amination of 2-formylphenylmethanol with azepane. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-formylphenylmethanol and azepane (hexamethyleneimine). It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.

Q3: What reducing agents are suitable for this reaction?

A3: Several reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a common choice due to its mildness and selectivity for imines over aldehydes. Other options include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), although the latter is a stronger reducing agent and may lead to the reduction of the starting aldehyde if the imine formation is slow[2].

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the product. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize the spots.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of [2-(1-Azepanylmethyl)phenyl]methanol.

Issue 1: Low to No Product Yield

Possible Cause 1: Inefficient Imine Formation

The initial and crucial step in reductive amination is the formation of the imine or iminium ion. This equilibrium can be unfavorable, leading to a low concentration of the intermediate for reduction.

Solution:

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-5 mol%), to the reaction mixture. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[2]

  • Water Removal: The formation of the imine generates water, which can shift the equilibrium back towards the starting materials. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the reaction forward.

Experimental Protocol for Improved Imine Formation:

  • In a round-bottom flask, dissolve 2-formylphenylmethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Add azepane (1.1 eq).

  • Add anhydrous magnesium sulfate (2.0 eq) or activated molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Proceed with the addition of the reducing agent.

Possible Cause 2: Degradation of the Reducing Agent

Borohydride-based reducing agents can be sensitive to moisture and acidic conditions. If the reagents or solvent are not anhydrous, or if too much acid catalyst is used, the reducing agent may decompose before it can reduce the iminium ion.

Solution:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Controlled Addition of Acid: If using an acid catalyst, add it judiciously. An excess of acid can accelerate the decomposition of the reducing agent.

Possible Cause 3: Competitive Reduction of the Aldehyde

If a strong reducing agent like sodium borohydride (NaBH₄) is used, and imine formation is slow, the aldehyde starting material may be reduced to the corresponding diol, [2-(hydroxymethyl)phenyl]methanol, as a side product.

Solution:

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive amination as it is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[2]

  • Staged Addition: First, allow the imine to form by stirring the aldehyde and amine together (with an acid catalyst if necessary) for a period before adding the reducing agent.

Issue 2: Formation of Impurities and Difficult Purification

Possible Cause 1: Over-alkylation of the Amine

While less common with a secondary amine like azepane, it is a potential side reaction in some reductive aminations.

Solution:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the aldehyde.

Possible Cause 2: Impurities in Starting Materials

The presence of impurities in the 2-formylphenylmethanol or azepane can lead to the formation of side products that complicate purification. For instance, oxidation of the starting aldehyde to a carboxylic acid can occur.[3]

Solution:

  • Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use. 2-formylphenylmethanol can be purified by column chromatography or recrystallization. Azepane can be distilled.

Purification Protocol for [2-(1-Azepanylmethyl)phenyl]methanol:

  • After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary

The choice of reducing agent and reaction conditions can significantly impact the yield of the desired product. The following table provides a comparative overview of common conditions for reductive amination.

Reducing AgentSolventAdditiveTypical Yield RangeKey Considerations
NaBH(OAc)₃ DCM, DCEAcetic Acid (cat.)70-95%Mild and selective, but can be slow.
NaBH₃CN MethanolpH ~6-760-85%Toxic cyanide byproduct. Requires pH control.
NaBH₄ MethanolNone50-80%Can reduce the starting aldehyde. Best with pre-formed imine.
H₂/Catalyst Methanol, EthanolPd/C, PtO₂75-98%Requires specialized hydrogenation equipment.

Visualizing the Workflow

Proposed Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reductive Amination 2_formylphenylmethanol 2-Formylphenylmethanol Imine_Formation Imine Formation 2_formylphenylmethanol->Imine_Formation + Azepane Azepane Azepane Reduction Reduction Imine_Formation->Reduction [H] Product [2-(1-Azepanylmethyl)phenyl]methanol Reduction->Product

Caption: Synthetic route for [2-(1-Azepanylmethyl)phenyl]methanol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_imine Check Imine Formation (TLC/NMR) start->check_imine Yes add_acid Add Catalytic Acid (e.g., AcOH) check_imine->add_acid Inefficient check_reductant Check Reducing Agent & Conditions check_imine->check_reductant Efficient add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) add_acid->add_dehydrating add_dehydrating->check_reductant use_mild_reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) check_reductant->use_mild_reductant Competitive Reduction anhydrous Ensure Anhydrous Conditions check_reductant->anhydrous Decomposition purify_start Purify Starting Materials use_mild_reductant->purify_start anhydrous->purify_start purify_protocol Follow Rigorous Purification Protocol purify_start->purify_protocol Impure success Improved Yield purify_start->success Pure purify_protocol->success

Caption: A logical workflow for troubleshooting low yield.

References

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Reddit. (2022). What's wrong with my reductive amination? I barely got any product.[Link]

  • Wheeler Scientific. (2015). Benzoic Acid Synthesis - Toluene Oxidation. YouTube. [Link]

Sources

Technical Support Center: Stability Profiling of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of [2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1), a critical intermediate in the synthesis of antihistamines like Azelastine.

As a benzylic alcohol coupled with a cyclic tertiary amine (azepane), this molecule exhibits a "dual-threat" instability profile:

  • Oxidative susceptibility at the nitrogen center (N-oxide formation).

  • Benzylic oxidation at the alcohol function (aldehyde formation).

This guide is structured to troubleshoot specific experimental anomalies you may encounter, grounded in ICH Q1A(R2) protocols.

Module 1: Oxidative Instability & Impurity Identification

User Issue: "I am observing a new polar impurity (RRT ~0.8-0.9) and sample yellowing after exposure to air or peroxides."

Diagnosis: This is the classic signature of N-oxidation . The azepane tertiary amine is electron-rich and highly susceptible to attack by reactive oxygen species (ROS). The "yellowing" is often a secondary effect of trace benzaldehyde formation (via alcohol oxidation) undergoing autoxidation or condensation.

The Mechanism

The degradation follows two distinct pathways depending on the stressor:

  • Pathway A (Peroxide/O2): Nucleophilic attack of the azepane nitrogen on oxygen, forming the N-oxide.

  • Pathway B (Radical/Metal Catalyzed): Oxidation of the benzylic alcohol to the corresponding aldehyde.

Degradation Pathway Visualization

DegradationPathway cluster_legend Degradation Key Parent [2-(1-Azepanylmethyl) phenyl]methanol NOxide Impurity A: N-Oxide Derivative (Polar, Early Eluting) Parent->NOxide H2O2 / O2 (N-Oxidation) Aldehyde Impurity B: Benzaldehyde Derivative (UV Active, Late Eluting) Parent->Aldehyde Metal cat. / UV (Alcohol Oxidation) Acid Benzoic Acid Derivative Aldehyde->Acid Autoxidation Legend Red Arrow: Primary Oxidative Path Yellow Arrow: Secondary Path

Caption: Divergent oxidative degradation pathways. The N-oxide (red path) is the dominant impurity under ambient storage.

Troubleshooting Protocol: Differentiating N-Oxide vs. Aldehyde

If you are unsure which impurity is forming, perform this rapid screen:

Test StepObservationConclusion
LC-MS Analysis M+16 peak (m/z ~236)N-Oxide (Oxygen addition to amine)
LC-MS Analysis M-2 peak (m/z ~218)Aldehyde (Loss of 2H from alcohol)
pH Solubility Soluble in aq. AcidParent or N-Oxide (Basic Nitrogen intact)
pH Solubility Insoluble/Oiling outAldehyde (Loss of polarity/H-bonding)

Module 2: pH-Dependent Stability & Solubility

User Issue: "The compound precipitates in my HPLC mobile phase or during extraction."

Diagnosis: [2-(1-Azepanylmethyl)phenyl]methanol is a lipophilic base . Its solubility is strictly pH-dependent.

  • pH > 8.0: The molecule exists as a free base. It is highly lipophilic and will precipitate in aqueous buffers or high-% water mobile phases.

  • pH < 4.0: The nitrogen is protonated (

    
    ), rendering the molecule water-soluble.
    
Critical Warning: Acidic Degradation

While acidic conditions improve solubility, strong acids at high temperatures (e.g., 0.1N HCl at 60°C) can trigger benzylic dehydration .

Stability Testing Protocol (Solution State)

Use this matrix to determine the optimal handling conditions for your specific assay:

ConditionBuffer SystemStability ResultRecommendation
pH 1.2 (0.1N HCl) Hydrochloric AcidModerate Risk (Potential dehydration at >40°C)Keep cold (2-8°C). Analyze immediately.
pH 4.5 Acetate BufferHigh Stability Optimal for HPLC diluent.
pH 7.4 Phosphate BufferLow Solubility (Risk of precipitation)Requires >50% Organic Modifier (ACN/MeOH).
pH 10.0 Borate/CarbonateStable but Insoluble Use only for extraction (DCM/EtOAc layers).

Module 3: Photostability & Thermal Stress

User Issue: "My retention times are shifting after the sample sat in the autosampler for 24 hours."

Diagnosis: This suggests photolytic degradation or solvent evaporation . Benzylic alcohols are chromophores that can generate radical species under UV/VIS light, leading to dimerization or oxidation.

Experimental Workflow: Validating Autosampler Stability

Follow this decision tree to isolate the root cause of the instability.

AutosamplerWorkflow Start Issue: Sample Degradation in Autosampler CheckLight Is the vial Amber or Clear? Start->CheckLight Amber Amber Vial CheckLight->Amber Amber Clear Clear Vial CheckLight->Clear Clear CheckSolvent Check Diluent pH Amber->CheckSolvent PhotoDeg Cause: Photolysis (Benzylic Radical) Clear->PhotoDeg UV Exposure Acidic pH < 3 CheckSolvent->Acidic Acidic Neutral pH > 7 CheckSolvent->Neutral Neutral/Basic Hydrolysis Cause: Acid Catalyzed Dehydration Acidic->Hydrolysis Precip Cause: Free Base Precipitation Neutral->Precip

Caption: Root cause analysis for autosampler instability. Always prioritize amber glassware for benzylic compounds.

Storage Recommendations
ParameterRecommended ConditionRationale
Temperature -20°C (Long term)Inhibits slow autoxidation of the amine.
Container Amber Glass Prevents UV-induced benzylic radical formation.
Headspace Argon/Nitrogen Flush Essential to prevent N-oxide formation.
Re-test Period 12 Months If stored strictly under inert gas at -20°C.

Module 4: Analytical Method Parameters

For stability indicating methods (SIM), standard C18 columns often fail due to the basicity of the azepane ring (peak tailing).

Recommended HPLC Conditions:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini) to resist high pH, OR a specialized column for bases.

  • Mobile Phase Additive:

    • 0.1% Trifluoroacetic acid (TFA): Ion-pairs with the amine, sharpening the peak (Best for peak shape).

    • Ammonium Bicarbonate (pH 10): Suppresses ionization, keeping the amine as a free base (Best for retention, requires high-pH stable column).

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.): Azelastine Hydrochloride Monograph (Impurities section).
  • PubChem : Compound Summary for [2-(1-Azepanylmethyl)phenyl]methanol. National Library of Medicine. Available at: [Link]

Technical Support Center: Stability & Degradation of [2-(1-Azepanylmethyl)phenyl]methanol

[1]

Status: Operational Ticket Priority: High (Research & Development Support) Assigned Specialist: Senior Application Scientist[1]

Introduction: Understanding Your Molecule's Fragility

Welcome to the technical support hub for [2-(1-Azepanylmethyl)phenyl]methanol (often a key intermediate in the synthesis of antihistamines like Azelastine).[1]

If you are here, you are likely facing inconsistent purity profiles, "phantom" peaks in your HPLC chromatograms, or yellowing of your solid samples.[1] This molecule possesses a "perfect storm" of reactive functionalities:

  • Benzylic Alcohol: Susceptible to oxidation to an aldehyde and subsequent carboxylic acid.[1]

  • Tertiary Cyclic Amine (Azepane): A magnet for N-oxidation and interaction with acidic silanols in chromatography.[1]

  • Ortho-Substitution: The proximity of these two groups creates a high risk for intramolecular cyclization and steric strain.[1]

This guide moves beyond generic advice. We break down the specific degradation pathways and provide self-validating troubleshooting protocols.

Module 1: Oxidative Instability (The "Drifting Purity" Issue)

The Symptom

Your sample shows a decrease in assay value over time, accompanied by the appearance of two distinct impurity peaks: one more polar (earlier eluting on RP-HPLC) and one less polar (later eluting).[1] The solid material may turn from white to off-white or yellow.[1]

The Mechanism

This molecule undergoes bifurcated oxidation .[1] It does not degrade linearly; it branches based on the environmental stressor (Peroxides vs. Metal Ions/Oxygen).[1]

  • Pathway A (N-Oxidation): The azepane nitrogen lone pair attacks peroxides (often found in unstabilized ethers or THF), forming the N-Oxide .[1] This is highly polar.

  • Pathway B (Benzylic Oxidation): Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the alcohol to 2-(azepan-1-ylmethyl)benzaldehyde .[1] This is less polar and UV-active.[1]

Troubleshooting Protocol: Differential Oxidation Stress Test

Objective: Distinguish whether your degradation is driven by solvent impurities (peroxides) or headspace oxygen.[1]

Step-by-Step Methodology:

  • Prepare Stock: Dissolve 10 mg of analyte in 10 mL of degassed Acetonitrile.

  • Sample A (Control): Store in amber vial at 4°C.

  • Sample B (Peroxide Stress): Add 10 µL of 30%

    
    . Store at RT for 1 hour.[1]
    
  • Sample C (Aerobic Stress): Sparge with air for 5 mins, add 1 µL of 100 ppm

    
     (mimicking metal contamination). Store at RT for 24 hours.[1]
    
  • Analysis: Inject all three on HPLC (C18 column, pH 9.0 buffer to suppress amine protonation).

Interpretation:

  • Peak at RRT ~0.85 (Polar): Dominant in Sample B? This is the N-Oxide .[] Action: Use fresh, peroxide-free solvents (check your THF/Ethers).[1]

  • Peak at RRT ~1.20 (Non-Polar): Dominant in Sample C? This is the Aldehyde . Action: Degas solvents, use amber glassware, and consider adding EDTA to chelate trace metals.[1]

Module 2: Acid-Catalyzed Cyclization (The "Phantom Loss")

The Symptom

You observe a loss of mass balance.[1] The main peak decreases, but you don't see a proportional rise in UV-active impurities.[1] Alternatively, a broad, tailing peak appears that is difficult to integrate.[1]

The Mechanism

Under acidic conditions (e.g., using 0.1% TFA in your mobile phase or leaving the compound in chlorinated solvents), the benzylic hydroxyl group can be protonated and leave as water.[1] This generates a transient benzylic carbocation.[1]

Because the amine is in the ortho position, it can perform an Intramolecular Nucleophilic Attack , forming a cyclic ammonium salt (a spiro-dihydroisoindolium species).[1] This salt is highly polar and may not elute or will elute in the void volume, appearing as "mass loss."[1]

Visualizing the Pathways

DegradationMapParent[2-(1-Azepanylmethyl)phenyl]methanolNOxideImpurity I: N-Oxide(Polar, RRT < 1.0)Parent->NOxide Peroxides (H2O2)Solvent ImpuritiesAldehydeImpurity II: Aldehyde(Non-Polar, RRT > 1.0)Parent->Aldehyde O2 / Metal Ions(Oxidation)CarbocationBenzylicCarbocationParent->Carbocation Acid (H+)DehydrationCyclicSaltImpurity III:Cyclic Ammonium Salt(Spiro-Species)Carbocation->CyclicSalt IntramolecularAttack

Figure 1: Mechanistic map of oxidative and acid-catalyzed degradation pathways.[1]

Module 3: Analytical Chromatography FAQ

Q: Why does my main peak tail significantly, ruining integration? A: This is the classic "Silanol Effect." The tertiary amine in the azepane ring interacts with residual acidic silanol groups on the silica support of your column.[1]

  • Fix 1 (The pH Switch): Move to a high-pH stable column (e.g., Waters XBridge or Agilent Zorbax Extend) and run at pH 9.5 (using Ammonium Bicarbonate).[1] At this pH, the amine is deprotonated (neutral) and won't interact with silanols.[1]

  • Fix 2 (The Ion Pair): If you must use low pH, add 0.1% Triethylamine (TEA) or use a chaotic salt like Sodium Perchlorate (100mM) to mask the silanols.[1]

Q: I see a "Ghost Peak" in the blank after running my sample. Is it carryover? A: Likely yes. The azepane ring is "sticky."[1]

  • Protocol: Change your needle wash to 50:50 Methanol:Acetonitrile + 0.1% Formic Acid .[1] The acid ensures the amine is fully protonated (highly soluble) in the wash step, stripping it from the injector surfaces.[1]

Summary of Key Impurities

Impurity TypeChemical NameRRT (Approx)*Primary CausePrevention Strategy
Oxidative A [2-(1-oxidoazepan-1-yl)methyl]phenyl]methanol~0.85Peroxides in solventUse HPLC-grade solvents; avoid old THF/Ethers.[1]
Oxidative B 2-(azepan-1-ylmethyl)benzaldehyde~1.20Air/Light/MetalsStore under Argon; Amber vials; Add EDTA.[1]
Acid Degradant Spiro-ammonium cyclization productVoid / <0.5Acidic pHMaintain sample pH > 7; Avoid TFA diluents.

*RRT (Relative Retention Time) based on a standard C18 RP-HPLC method.

References

  • European Pharmacopoeia (Ph.[1][] Eur.). Azelastine Hydrochloride Monograph 1633.[1] (Defines the standard impurity profile for the parent drug, including the aldehyde and N-oxide precursors). [1]

  • SynZeal Research. Azelastine Impurities and Standards. (Detailed structural characterization of Azelastine intermediates and degradation products).

  • BOC Sciences. Azelastine and Impurities: Chemical Structures and CAS Registry.[1] (Catalog of specific oxidative impurities including N-oxides).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(Azepan-1-ylmethyl)phenyl]methanol.[1] (Physical property data). (Note: Generalized link to compound class due to proprietary CAS specificity).[1]

  • Organic Chemistry Portal. Oxidation of Benzyl Alcohols and Stability of Benzylic Amines. (Mechanistic grounding for the aldehyde formation pathway).[1]

Technical Support Center: Synthesis of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 support resource for researchers and process chemists working with [2-(1-Azepanylmethyl)phenyl]methanol (CAS: 64203-08-9).[1] This document synthesizes mechanistic insights with practical troubleshooting protocols to ensure high-purity isolation.

Case ID: SYN-AZE-002 Subject: Side Reaction Mitigation & Process Optimization Target Molecule: [2-(1-Azepanylmethyl)phenyl]methanol (


)
Classification:  Benzyl Alcohol / Cyclic Tertiary Amine[1]

Executive Summary & Reaction Landscape

This molecule is a bifunctional intermediate containing a sterically demanding tertiary amine (azepane ring) and a benzylic alcohol .[1] The proximity of these two functional groups creates a unique reactivity profile characterized by intramolecular hydrogen bonding and susceptibility to specific side reactions like cyclization and oxidation.

We primarily support two synthetic routes.[1] Your troubleshooting strategy depends on which pathway you are utilizing:

  • Route A (Nucleophilic Substitution): Reaction of 2-(chloromethyl)benzyl alcohol with azepane.[1]

  • Route B (Ester Reduction): Lithium Aluminum Hydride (LAH) reduction of methyl 2-(1-azepanylmethyl)benzoate.[1]

Critical Side Reactions & Impurity Profiling

Understanding why a reaction fails is more valuable than just knowing how to fix it. Below is the mechanistic breakdown of the most common impurities.

Impurity A: The "Self-Ether" Dimer

Context: Common in Route A . Mechanism: Under basic conditions (required to neutralize HCl), the benzylic hydroxyl group of the starting material (2-(chloromethyl)benzyl alcohol) can be deprotonated.[1] This alkoxide then attacks the alkyl chloride of another molecule.[1] Impact: Formation of bis(2-(chloromethyl)benzyl) ether or mixed ethers.[1] Prevention: Use a non-nucleophilic base (e.g., DIPEA) or ensure Azepane is in significant excess (2.5 - 3.0 eq) to outcompete the oxygen nucleophile.

Impurity B: The "Over-Reduced" Toluene Derivative

Context: Common in Route B or catalytic hydrogenation attempts.[1] Mechanism: Hydrogenolysis.[1] The benzylic C-O bond is weaker than typical aliphatic C-O bonds.[1] If catalytic hydrogenation (Pd/C, H2) is used to reduce an intermediate aldehyde or ester, you risk cleaving the alcohol entirely, yielding 1-(2-methylbenzyl)azepane.[1] Prevention: Avoid catalytic hydrogenation for the final reduction step.[1] Use hydride donors like


 or 

which are chemoselective for the carbonyl over the benzylic C-O bond.
Impurity C: The Quaternary Ammonium Salt

Context: Common in Route A . Mechanism: The product contains a tertiary amine.[1] If the alkylating agent (2-(chloromethyl)benzyl alcohol) is in excess, the product itself acts as a nucleophile, attacking the starting material to form a quaternary ammonium salt.[1] Prevention: Inverse Addition. Add the alkyl halide slowly to a solution of excess Azepane, not the other way around.

Visualizing the Reaction & Failure Points[1]

The following diagram maps the synthesis pathways and the divergence points where side reactions occur.

ReactionPathways Start_Cl 2-(Chloromethyl) benzyl alcohol Target TARGET MOLECULE [2-(1-Azepanylmethyl) phenyl]methanol Start_Cl->Target Route A: Substitution (Base, THF) Impurity_Ether Impurity A: Self-Ether Dimer Start_Cl->Impurity_Ether Side Rxn: O-Alkylation (High Conc/Strong Base) Start_Ester Methyl 2-(1-azepanyl methyl)benzoate Start_Ester->Target Route B: Reduction (LiAlH4) Impurity_Toluene Impurity B: Hydrogenolysis Product Start_Ester->Impurity_Toluene Side Rxn: Over-Reduction (Pd/C, H2) Azepane Azepane (Nucleophile) Azepane->Target Impurity_Quat Impurity C: Quaternary Salt Target->Impurity_Quat Side Rxn: Over-Alkylation (Excess Halide)

Figure 1: Synthetic pathways and competitive side reaction divergence points.[1][2]

Troubleshooting Guide (Q&A)

Q1: I am seeing a persistent spot on TLC just above my product (Route A). It is not UV active.[1] What is it?

Diagnosis: This is likely unreacted Azepane .[3] Reasoning: Azepane is a secondary amine and often lacks strong UV chromophores compared to the aromatic starting materials.[1] It stains well with Iodine or Ninhydrin but is invisible under 254 nm UV. Solution:

  • Workup Modification: Azepane is water-soluble at low pH.[1] Wash your organic layer with dilute aqueous citric acid (10%) or HCl (1M).[1] The product (also an amine) will go into the water.[1]

  • Separation: Separate the aqueous layer.[1] Basify the aqueous layer to pH 10-12 with NaOH.[1] Extract with DCM.[1][3] The product will return to the organic phase, while excess Azepane (more water-soluble) can be removed by repeated brine washes or vacuum distillation (Azepane b.p. ~138°C).

Q2: My product yield is low (Route B), and the NMR shows a complex mixture of aliphatic peaks.

Diagnosis: Incomplete reduction or Aluminum-Amine complex formation. Reasoning: Amino-alcohols can form stable chelates with aluminum salts (from


 workup), trapping the product in the filter cake.[1]
Solution: 
  • Fieser Workup: Do not just add water.[1] For

    
     grams of 
    
    
    
    , add
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water.[1] Stir until a white, granular precipitate forms.
  • Rochelle's Salt: If the emulsion persists, use a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir overnight.[1] This breaks the Al-N chelation.

Q3: The product turns yellow/brown upon storage. Is it decomposing?

Diagnosis: N-Oxide formation or Benzylic Oxidation.[1] Reasoning: Benzylic alcohols with ortho-amines are susceptible to air oxidation.[1] The amine can also form N-oxides.[1] Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: Conversion to the Hydrochloride Salt is highly recommended for long-term storage.[1] Dissolve the oil in dry ether and bubble HCl gas or add HCl in Dioxane.[1] The salt is significantly more stable against oxidation.

Experimental Data & Specifications

Solvent Compatibility Matrix
SolventSuitabilityNotes
DCM HighExcellent for extraction; avoid for nucleophilic substitution (slow reaction).[1]
THF HighIdeal for

reduction and substitution reactions.
DMF MediumGood for substitution but difficult to remove; promotes O-alkylation side reactions.
Ethanol LowAvoid in Route A (competes as nucleophile); OK for

reductions.
Key Spectral Markers (1H NMR in CDCl3)[1]
  • Benzylic Protons (

    
    ):  Singlet or AB quartet around 
    
    
    
    3.6 - 3.8 ppm.[1]
  • Benzylic Alcohol Protons (

    
    ):  Singlet around 
    
    
    
    4.5 - 4.7 ppm.[1]
  • Azepane Ring: Multiplets in the

    
     1.5 - 1.8 ppm (8H) and 
    
    
    
    2.6 - 2.8 ppm (4H) range.[1]

References

  • General Synthesis of Benzyl Alcohols via Substitution

    • Mechanism Support: Nucleophilic substitution at benzylic halides is a standard transformation. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1275.[1]

  • Reduction of Benzoic Esters

    • Protocol Standard: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride Reduction of Esters."[1] Tetrahedron1979 , 35, 567.[1] Link[1]

  • Workup of Aluminum Hydride Reductions

    • Technique: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (The standard "Fieser" method).[1]

  • Azepane Reactivity Profile

    • Data: "Azepane."[1][4] PubChem Database, National Center for Biotechnology Information.[1] Link

Sources

Introduction to [2-(1-Azepanylmethyl)phenyl]methanol and Its Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Crystallization of [2-(1-Azepanylmethyl)phenyl]methanol

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1). Designed for researchers, chemists, and pharmaceutical development professionals, this document offers practical, scientifically-grounded solutions to common and complex challenges encountered during the crystallization of this molecule.

[2-(1-Azepanylmethyl)phenyl]methanol is a molecule featuring a tertiary amine (the azepanyl group) and a primary alcohol (the methanol group). Its molecular formula is C₁₄H₂₁NO, and it has a molecular weight of 219.32 g/mol [1]. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the azepanyl ring) suggests that intermolecular interactions, such as hydrogen bonding, will play a significant role in its crystal packing[2].

Effective crystallization is critical for purification, ensuring batch-to-batch consistency, and controlling the solid-state properties of an active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration for pharmaceutical compounds as different polymorphs can exhibit varying solubility, stability, and bioavailability[3][4]. This guide will help you navigate the challenges to achieve robust and reproducible crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Q1: My compound is not crystallizing from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is typically due to insufficient supersaturation or nucleation inhibition. Supersaturation is the essential driving force for crystallization, and nucleation is the first step in forming new crystals.

Core Causality:

  • Low Supersaturation: The concentration of the compound is below the level required to initiate crystal formation. This can happen if too much solvent was used or the temperature reduction was insufficient.

  • High Solubility: The compound is simply too soluble in the chosen solvent system.

  • Nucleation Barrier: The energy barrier to form a stable crystal nucleus has not been overcome. Impurities can sometimes poison nucleation sites[5][6].

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation[7].

    • Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the solution. This bypasses the primary nucleation step[7].

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is clear and nucleation induction fails, there is likely too much solvent. Gently warm the solution and evaporate a portion of the solvent to increase the concentration[7]. Cool the solution again to attempt crystallization.

    • Anti-Solvent Addition: Introduce a second solvent in which your compound is insoluble (an "anti-solvent"). This solvent must be miscible with your primary solvent. Add the anti-solvent dropwise to the solution at a constant temperature until turbidity (cloudiness) persists, then add a small amount of the primary solvent to redissolve the turbidity before allowing it to cool slowly.

  • Re-evaluate the Solvent System: If the above steps fail, the chosen solvent may be inappropriate. A systematic solvent screen is recommended.

Q2: My compound "crashed out" of solution as a fine powder or oil. How can I achieve better crystal quality?

A2: Rapid precipitation, or "crashing out," occurs when the solution becomes highly supersaturated too quickly. This process traps impurities and often leads to the formation of amorphous material, oils, or very small, poorly-formed crystals, which defeats the purpose of purification[7][8].

Core Causality:

  • Excessive Supersaturation: Cooling the solution too fast or using a highly effective anti-solvent can cause spontaneous, uncontrolled nucleation and growth.

  • Shallow Solvent Pool: Using a flask that is too large for the volume of solvent results in a high surface-area-to-volume ratio, leading to rapid cooling[7].

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Insulate the flask to slow the cooling process. Place it on a cork ring or folded paper towels and cover the top with a watch glass. An inverted beaker can also create an insulating atmosphere[7].

    • Use More Solvent: Re-heat the solution and add a small, measured amount of additional hot solvent (e.g., 5-10% more). This slightly increases the solubility at lower temperatures, requiring a lower temperature to be reached before crystallization begins, thereby slowing the process[7].

    • Controlled Anti-Solvent Addition: If using an anti-solvent, add it much more slowly, perhaps at a slightly elevated temperature, to maintain control over the saturation level.

  • Optimize Equipment:

    • Choose the Right Flask Size: Ensure the solvent volume is appropriate for the flask. A solvent height of less than 1-2 cm may lead to excessively rapid cooling[7].

Q3: The compound is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

A3: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent.

Core Causality:

  • High Solute Concentration: The concentration of the compound is so high that its solubility is exceeded while the solution is still very hot.

  • Melting Point Depression: The solvent can depress the melting point of the compound.

  • Impurities: Impurities can lower the melting point of the eutectic mixture and promote oiling out.[9]

Troubleshooting Protocol:

  • Modify the Solvent System:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more solvent to lower the overall concentration. This will lower the temperature at which supersaturation is achieved.

    • Change Solvents: Switch to a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

  • Adjust the Temperature:

    • Lower the Dissolution Temperature: Use just enough heat to dissolve the compound completely. Avoid excessively high temperatures.

    • Agitation Control: Ensure proper agitation is maintained. In some cases, reducing agitation can help prevent oiling out[10].

Q4: I suspect my product contains impurities. How can I improve purity?

A4: Impurities can interfere with the crystallization process and compromise the final product's quality[11]. For amine-containing compounds like [2-(1-Azepanylmethyl)phenyl]methanol, impurities can arise from synthesis byproducts or degradation (e.g., oxidation)[12][13].

Core Causality:

  • Structurally Similar Impurities: Impurities with similar structures can fit into the crystal lattice of the desired compound, making them difficult to remove[8].

  • Rapid Crystallization: As discussed, rapid crystal growth can trap solvent and other impurities within the crystal lattice[7].

  • Amine Reactivity: Amines can react with atmospheric CO₂ to form carbamates or be susceptible to oxidation, creating new impurities over time[13][14].

Troubleshooting Protocol:

  • Promote Slow, Controlled Growth: The most effective way to exclude impurities is to allow crystals to form slowly, giving time for the correct molecules to incorporate into the lattice while rejecting dissimilar ones[8]. Follow the steps in A2 to slow down crystallization.

  • Perform a Re-crystallization: Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process. A second crystallization can significantly improve purity.

  • Consider an Acid-Base Strategy: Since the molecule contains a basic amine, you can try to selectively crystallize it as a salt.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Add a solution of an acid (e.g., HCl in ether, or acetic acid) dropwise to form the corresponding ammonium salt, which may have very different solubility properties and crystallize out, leaving neutral impurities behind[12]. The pure amine can then be regenerated by basification and extraction.

  • Inert Atmosphere: If oxidation is suspected, perform the crystallization under an inert atmosphere of nitrogen or argon to protect the amine functionality.

Experimental Workflows and Data

Workflow 1: Cooling Crystallization Protocol

This protocol outlines a standard procedure for crystallization by cooling.

  • Solvent Selection: Choose a solvent in which [2-(1-Azepanylmethyl)phenyl]methanol is soluble at high temperatures but sparingly soluble at low temperatures. (See Table 1 for suggestions).

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point.

  • Achieve Saturation: Continue adding small portions of hot solvent until the compound just completely dissolves. Note the volume of solvent used.

  • Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulating surface[7].

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Table: Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Non-Polar
Heptane980.1Good as an anti-solvent.
Toluene1112.4Can dissolve aromatic compounds.
Polar Aprotic
Ethyl Acetate774.4A versatile solvent, good for many organics.
Acetone565.1High volatility, dissolves a wide range of compounds.
Acetonitrile825.8Often used for compounds with polar functional groups.
Polar Protic
Isopropanol (IPA)823.9Less polar than other alcohols, good for moderate polarity compounds.
Ethanol784.3Similar to methanol but less polar.
Methanol655.1Highly polar, dissolves compounds with H-bond donors/acceptors[15].
Water10010.2Generally used for salts or highly polar molecules.

Note: The presence of both polar (hydroxyl) and moderately non-polar (phenyl, azepane) groups in [2-(1-Azepanylmethyl)phenyl]methanol suggests that solvents of intermediate polarity like alcohols (IPA, Ethanol) or esters (Ethyl Acetate) are good starting points.

Visual Diagrams

General Troubleshooting Workflow

G cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_CrashOut Troubleshooting: Rapid Precipitation Start Start Crystallization (Cooling or Anti-Solvent) Observe Observe Outcome After Cooling Start->Observe NoCrystals Issue: No Crystals Formed Observe->NoCrystals Clear Solution OilingOut Issue: Oiling Out Occurs Observe->OilingOut Liquid Droplets Form CrashOut Issue: Rapid Precipitation (Fine Powder) Observe->CrashOut Cloudy / Powdery Solid GoodCrystals Success: Good Quality Crystals Observe->GoodCrystals Well-defined Solids NC_Step1 1. Scratch Flask / Add Seed Crystal NoCrystals->NC_Step1 OO_Step1 1. Re-heat & Add More Solvent OilingOut->OO_Step1 CO_Step1 1. Slow Down Cooling Rate (Insulate) CrashOut->CO_Step1 NC_Step2 2. Reduce Solvent Volume (Evaporate) NC_Step3 3. Add Anti-Solvent NC_Step4 4. Re-screen for a new solvent OO_Step2 2. Use a Lower Dissolution Temp OO_Step3 3. Change to a Different Solvent CO_Step2 2. Re-heat & Add More Solvent CO_Step3 3. Use a Smaller Flask G Stable Stable (Undersaturated) No Crystallization Metastable Metastable Zone Crystal Growth > Nucleation (Ideal for Quality) Stable->Metastable Solubility Curve Labile Labile (Unstable) Zone Spontaneous Nucleation (Risk of 'Crashing Out') Metastable->Labile Metastable Zone Width lab Goal: Operate within the Metastable Zone by controlling cooling rate and concentration.

Caption: Relationship between concentration and crystallization zones.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025). Filter Dryer. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua - Filter Dryer. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (2005).
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2019).
  • (2-Methylphenyl)(phenyl)methanol. (2016). ResearchGate. [Link]

  • (ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_5)Phenylmethanol. PubChem. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2022). MDPI. [Link]

  • Polymorphism in Pharmaceutical Compounds. (2015). ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Safety Data Sheet: Phenylmethanol. Carl ROTH. [Link]

  • Polymorphism of Pharmaceuticals – Significance and Selected Identification Methods. Jagiellonian Centre of Innovation. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2012). The Royal Society of Chemistry. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Polymorphism of pharmaceuticals. (2019). Oxford Academic. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • 2-Phenylethanol;phenylmethanol. PubChem. [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). ACS Publications. [Link]

  • Guide for crystallization. Université de Genève. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. National Institutes of Health (NIH). [Link]

  • Amine workup. (2024). Reddit. [Link]

  • 2-phenylethanol. P. aeruginosa Metabolome Database. [Link]

  • [Crystalline modifications and polymorphism changes during drug manufacture]. (2002). PubMed. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. [Link]

  • Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. (2021). PubMed. [Link]

  • 1-Phenylethanol. PubChem. [Link]

Sources

Technical Support Center: [2-(1-Azepanylmethyl)phenyl]methanol Purity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(1-Azepanylmethyl)phenyl]methanol (often designated as Intermediate A in Azelastine synthesis) presents a unique purification challenge due to its amphiphilic nature. It contains a basic tertiary amine (azepane ring) and a polar benzyl alcohol group. Common purity issues arise from incomplete reduction of the phthalide/benzoic acid precursor, dimerization (ether formation) under acidic stress, and N-oxide formation during storage.

This guide moves beyond standard textbook advice, offering a self-validating workflow designed to increase purity from crude (<90%) to API-grade (>98.5%).

Part 1: Diagnostic Workflow

Before attempting recrystallization, diagnose the state of your crude material. The physical state of this intermediate is a primary indicator of purity.

DiagnosticFlow Start Analyze Crude Material (HPLC/NMR) State Physical State? Start->State Oil Viscous Oil / Gum State->Oil High Impurity Load Solid Off-white Solid State->Solid Moderate Purity ImpurityCheck Identify Major Impurity Oil->ImpurityCheck Action3 Protocol C: Recrystallization (Hexane/EtOAc) Solid->Action3 NonBasic Non-Basic Impurities (Phthalide, Aldehyde) ImpurityCheck->NonBasic Unreacted SM Basic Basic Impurities (Azepane, Dimer) ImpurityCheck->Basic Side Products Action1 Protocol A: Acid-Base Extraction NonBasic->Action1 Action2 Protocol B: HCl Salt Crystallization Basic->Action2 Action1->Action2 If Oil Persists

Figure 1: Decision matrix for selecting the appropriate purification vector based on physical state and impurity profile.

Part 2: Troubleshooting & Optimization Modules

Module 1: The "Sticky Oil" Syndrome (Acid-Base Workup)

Issue: The product remains a viscous oil and refuses to crystallize, even after solvent removal. This is often due to non-basic impurities (like unreacted phthalide or lactones) acting as plasticizers.

The Solution (Protocol A): Leverage the basic nitrogen on the azepane ring. By converting the product to a water-soluble salt, you can wash away non-basic organic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Toluene (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).

    • Mechanism:[1][][3][4][5] The [2-(1-Azepanylmethyl)phenyl]methanol is protonated and moves to the aqueous phase. Unreacted phthalide/neutral impurities stay in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x). Discard this organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >11 using 20% NaOH or NH₄OH .

    • Observation: The product will precipitate as a milky oil or solid.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

  • Drying: Dry over Na₂SO₄ and concentrate. The residue should now solidify upon standing.

Critical Note: Do not use strong mineral acids at high temperatures or for prolonged periods. The benzylic alcohol can dehydrate or form an ether dimer under acidic stress [1]. Keep the acid extraction cold and brief.[5]

Module 2: Removing the "Dimer" Impurity

Issue: HPLC shows a peak at RRT ~1.2-1.3. This is likely the ether dimer formed by the condensation of two alcohol molecules, often catalyzed by trace acid during workup or storage.

The Solution (Protocol B - Salt Formation): The dimer is lipophilic and basic, but its crystal lattice energy differs significantly from the monomer. Converting the monomer to the Hydrochloride (HCl) salt is the most effective way to reject the dimer.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the free base in Isopropanol (IPA) (5 mL/g).

  • Salt Formation: Add HCl in IPA (or Dioxane) dropwise at room temperature until pH ~2-3.

    • Avoid Aqueous HCl: Water increases solubility and hinders crystallization.

  • Nucleation: If no precipitate forms, add Diisopropyl Ether (DIPE) or MTBE as an anti-solvent until slightly turbid.

  • Crystallization: Stir at 0°C for 2-4 hours.

  • Filtration: Filter the white solid. The dimer remains largely in the mother liquor.

  • Reversion (Optional): If the free base is required, partition the salt between DCM and 10% Na₂CO₄.

Data: Solubility Profile of HCl Salt

Solvent Solubility (25°C) Suitability
Water High Poor (Yield loss)
Ethanol Moderate Good (Recrystallization)
Isopropanol Low-Moderate Excellent (Precipitation)
Ethyl Acetate Very Low Anti-solvent

| Hexane/Heptane | Insoluble | Anti-solvent |

Module 3: Upstream Synthesis Control

Issue: High levels of unreacted starting material (phthalide/benzoic acid derivative).

Root Cause Analysis: The reduction of the sterically hindered amide/ester group adjacent to the bulky azepane ring can be sluggish.

Optimization Steps:

  • Reagent Choice: If using NaBH₄ , ensure you are using a Lewis Acid activator (like iodine or sulfuric acid) or switching to Lithium Aluminum Hydride (LAH) for a cleaner reduction [2].

  • Quenching (The Fieser Method): Improper quenching of LAH leads to aluminum emulsions that trap the product.

    • Protocol: For

      
       grams of LAH, add:
      
      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Filter the granular white precipitate. This releases the amino-alcohol product trapped in the aluminum salts.

Part 3: Frequently Asked Questions (FAQ)

Q1: My product turns yellow after 24 hours. Why? A: Benzyl alcohols with amine functionalities are prone to oxidation to form N-oxides or benzaldehydes (almond smell).

  • Fix: Store the purified material under Nitrogen or Argon at -20°C. If storing as a solid, the HCl salt is significantly more stable to oxidation than the free base.

Q2: I see "tailing" on my TLC/Column. How do I fix this? A: The basic azepane nitrogen interacts with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Use an eluent containing 1-2% TEA or NH₃ (e.g., DCM:MeOH:NH₃ 95:5:0.5).

Q3: Can I distill this compound? A: Distillation is risky due to the high boiling point and potential for thermal decomposition (ether formation). High-vacuum distillation (<1 mbar) is possible but Kugelrohr distillation is preferred for small scales. Crystallization (Protocol B) is scalable and safer.

References

  • BenchChem. (2025).[6] Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide. Retrieved from

    • Note: While referencing a para-isomer, the chemical handling of the azepane-benzyl alcohol motif is identical.
  • Google Patents. (2005). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Retrieved from

    • Validates reduction protocols for hindered benzyl alcohols.
  • Hit2Lead. (2024). [2-(azepan-1-ylmethyl)phenyl]methanol Properties and Safety. Retrieved from

  • SynThink. (2024). Azelastine EP Impurities and USP Related Compounds. Retrieved from

    • Contextualizes the molecule as a critical intermedi

Sources

[2-(1-Azepanylmethyl)phenyl]methanol storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Troubleshooting for Pharmaceutical Intermediates

Technical Abstract & Compound Profile

[2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1) is a critical bifunctional intermediate, primarily utilized in the synthesis of phthalazinone-class antihistamines such as Azelastine .[1] Structurally, it possesses two reactive centers: a nucleophilic tertiary amine (azepane ring) and a benzylic alcohol.[1]

This dual functionality dictates its instability profile.[1] The molecule is susceptible to oxidative degradation (N-oxide formation) and atmospheric carbonation (carbamate formation), necessitating rigorous exclusion of air and moisture during storage.[1]

Physicochemical Data Table
PropertySpecification / ValueNote
CAS Number 356539-02-1
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.32 g/mol
Physical State Viscous Oil or Low-melting SolidOften waxy; hygroscopic.[1]
Solubility MeOH, EtOH, DMSO, ChloroformLimited water solubility at neutral pH.[1]
pKa (Calculated) ~9.5 (Amine), ~15 (Alcohol)Basic nitrogen dictates workup pH.[1]
Key Reactivity Nucleophilic substitution, OxidationPrecursor to Azelastine via cyclization.[1]

Critical Storage Protocols (The "Golden Standard")

The following protocol is a self-validating system. If the compound deviates from the visual or analytical benchmarks described below, the storage chain has been compromised.

A. The "Cold & Inert" Directive

Q: What is the absolute best practice for long-term storage? A: Store the neat compound at -20°C under an inert atmosphere (Argon or Nitrogen).[1]

  • The Mechanism: The benzylic carbon adjacent to the nitrogen is electronically activated, making it prone to auto-oxidation to form the corresponding amide or aldehyde degradation products.[1] Lowering the temperature to -20°C kinetically inhibits these radical pathways.[1]

  • The Container: Use amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation).[1] Teflon prevents plasticizer leaching, which can occur with standard polyethylene caps due to the solvent-like properties of the amine.[1]

B. Handling the Hygroscopic Nature

Q: The compound has turned from a clear oil to a cloudy/sticky gum.[1] Is it ruined? A: Not necessarily, but it has likely absorbed atmospheric moisture (hygroscopicity).[1]

  • Immediate Action: Perform a Karl Fischer (KF) titration.[1] If water content is >0.5%, azeotropic drying (e.g., with toluene) is required before using it in water-sensitive cyclization reactions.[1]

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation on the cold internal surfaces.[1]

Troubleshooting & FAQs: Experimental Scenarios

Scenario 1: Purity & Degradation

Q: My LC-MS shows a mass peak at M+16 (235.32).[1] What is this? A: This indicates the formation of the N-Oxide impurity .[1] This occurs when the tertiary amine reacts with dissolved oxygen or peroxides present in aged solvents (like ethers or THF).[1]

  • Correction: If the N-oxide level is <5%, you may proceed with robust reduction steps.[1] If higher, repurification is necessary.[1]

  • Pro-Tip: Always test your reaction solvents for peroxides before dissolving this intermediate.[1]

Scenario 2: Solubility & Workup

Q: I cannot extract the compound into the organic layer during workup. It stays in the water. A: You are likely working at a pH that is too low.[1]

  • The Science: With a pKa ~9.5, the azepane nitrogen is protonated (positive charge) at neutral or acidic pH, making it water-soluble.[1]

  • The Fix: Adjust the aqueous phase pH to >12 using NaOH. This ensures the molecule is in its free-base (neutral) form, driving it into the organic solvent (DCM or Ethyl Acetate).[1]

Scenario 3: Synthesis Anomalies

Q: During the conversion to Azelastine, the yield is low, and I see unreacted starting material. A: This often points to "poisoning" by carbonate salts.[1]

  • Cause: As a strong base, the azepane amine reacts with atmospheric CO₂ to form carbamates/carbonates if left exposed to air.[1] These salts are less nucleophilic.[1]

  • Validation: Check the ¹H NMR. A broad signal shifting around the azepane protons often indicates protonation by carbonic acid.[1]

Visualizing the Logic

Diagram 1: Storage & Degradation Pathways

This flowchart illustrates the consequences of improper storage and the chemical pathways involved.[1]

StorageLogic Start [2-(1-Azepanylmethyl)phenyl]methanol (Freshly Synthesized) Condition1 Exposure to Air/O2 Start->Condition1 Condition2 Exposure to Moisture/CO2 Start->Condition2 Action Store: -20°C, Argon, Amber Glass Start->Action Result1 N-Oxide Formation (M+16 Peak) Condition1->Result1 Oxidation Result2 Carbonate Salt Formation (Solubility Loss) Condition2->Result2 Acid-Base Rxn Result3 Stable Intermediate Action->Result3 Protection

Caption: Figure 1. Degradation pathways vs. Stabilization.[1] Oxidation leads to N-oxides, while moisture/CO2 leads to salt formation.[1]

Diagram 2: pH-Dependent Solubility Workflow

Use this logic gate to determine the correct workup conditions.[1]

WorkupLogic Input Reaction Mixture (Aqueous) CheckPH Check pH Input->CheckPH Acidic pH < 9 (Protonated Form) CheckPH->Acidic If Acidic Basic pH > 12 (Free Base) CheckPH->Basic If Basic Outcome1 Stays in Water (Loss of Product) Acidic->Outcome1 Action Add NaOH Acidic->Action Outcome2 Extracts to Organic (DCM/EtOAc) Basic->Outcome2 Action->CheckPH

Caption: Figure 2. Solubility Switch. The compound requires high pH (>12) to exist as a free base for organic extraction.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 244, Benzyl Alcohol (Analogous Stability Data). Retrieved February 1, 2026, from [Link][1]

  • Google Patents. (2012).[1] CN102391253A - Synthetic technology of azelastine hydrochloride.[1][2] Retrieved February 1, 2026, from [1]

  • Liu, Y., et al. (2019).[1][3] Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. ACS Sustainable Chemistry & Engineering.[1] Retrieved February 1, 2026, from [Link][1]

Sources

Technical Support Center: [2-(1-Azepanylmethyl)phenyl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis, impurity profiling, and troubleshooting for [2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1). This guide is designed for organic chemists and process engineers encountering specific challenges during the preparation of this intermediate.

Welcome to the Advanced Synthesis Support Hub. This guide focuses on the two primary synthetic routes for [2-(1-Azepanylmethyl)phenyl]methanol :

  • Reductive Amination (Phthalaldehyde + Azepane).

  • Phthalide Ring Opening/Reduction (Phthalide + Azepane).

Our goal is to help you identify impurities, optimize yields, and troubleshoot reaction failures.

🔬 Part 1: Critical Impurity Profiling

The following table summarizes the most common impurities encountered based on the synthetic route. Use this for rapid identification of unknown HPLC/GC peaks.

Table 1: Common Impurities & Origins
Impurity NameStructure DescriptionOrigin (Route)Relative Retention (HPLC)Troubleshooting
Impurity A (The "Bis" Adduct) 1,2-Bis(azepan-1-ylmethyl)benzeneReductive Amination: Reaction of azepane with both aldehyde groups of phthalaldehyde.High (Non-polar)Reduce Azepane equivalents; Slow addition of reductant.
Impurity B (The Diol) 1,2-Benzenedimethanol (Phthalyl alcohol)Reductive Amination: Direct reduction of unreacted phthalaldehyde.Low (Polar)Ensure complete imine formation before adding reducing agent.
Impurity C (The Amide) N-(2-(Hydroxymethyl)benzoyl)azepanePhthalide Route: Incomplete reduction of the intermediate amide.MediumIncrease LAH equivalents; Increase reflux time.
Impurity D (The Aldehyde) 2-(Azepan-1-ylmethyl)benzaldehydeReductive Amination: Incomplete reduction of the iminium intermediate.Medium-HighCheck reductant activity (NaBH4/STAB); Ensure pH is not too acidic.
Impurity E (The Dimer) Bis(2-(azepan-1-ylmethyl)benzyl) etherGeneral: Acid-catalyzed etherification during workup or storage.Very HighAvoid acidic workup; Store at low temp; Avoid thermal stress.

🛠 Part 2: Troubleshooting & FAQs

Category 1: Reductive Amination Issues (Phthalaldehyde Route)

Q1: I am seeing a large non-polar impurity (Impurity A) co-eluting with my product. How do I prevent this? Tech Support: This is likely 1,2-bis(azepan-1-ylmethyl)benzene . It forms when Phthalaldehyde reacts with two equivalents of azepane.

  • Root Cause: Excess azepane or "dumping" the reducing agent too quickly, which favors the kinetics of the second amination over the reduction of the mono-imine.

  • Solution:

    • Stoichiometry: Use a slight excess of Phthalaldehyde (1.1 eq) relative to Azepane (1.0 eq) to statistically favor the mono-substitution.

    • Stepwise Addition: Pre-form the mono-imine at 0°C for 1 hour before adding the reducing agent (NaBH4 or NaBH(OAc)3).

    • Purification: This impurity is significantly more basic and lipophilic. It can often be removed by a selective acid wash (pH 5-6) where the mono-amine extracts into water, while the bis-amine (less soluble) might remain in the organic layer, or via column chromatography using a gradient of DCM/MeOH.

Q2: My yield is low, and I see a significant peak for 1,2-benzenedimethanol (Impurity B). Tech Support: This indicates that the aldehyde groups were reduced to alcohols before they could react with the amine.

  • Root Cause: The reducing agent (e.g., NaBH4) was added before the imine formation equilibrium was established, or the solvent contained too much water (hydrolyzing the imine).

  • Solution:

    • Use a drying agent (MgSO4 or molecular sieves) during the imine formation step.

    • Switch to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive toward aldehydes than imines, significantly reducing the formation of the diol impurity [1].

Category 2: Phthalide Route Issues

Q3: I cannot get the Phthalide ring to open with Azepane. The starting material remains. Tech Support: Phthalide is a stable lactone. Direct reaction with secondary amines like azepane often requires activation.

  • Protocol Adjustment:

    • Lewis Acid Catalysis: Add AlCl3 or Ti(OiPr)4 to activate the carbonyl.

    • Alternative: Convert Phthalide to 2-(chloromethyl)benzoic acid or similar activated species first, though this adds steps.

    • Standard Method: Reflux in high-boiling solvent (Xylene) with a Lewis acid is usually required to drive the amide formation [2].

Q4: I have isolated the intermediate amide, but the reduction to the amine is incomplete (Impurity C remains). Tech Support: The amide carbonyl is sterically hindered by the ortho-substitution and the seven-membered azepane ring.

  • Solution:

    • Reagent: Ensure you are using Lithium Aluminum Hydride (LAH) in THF or Ether. NaBH4 is too weak.

    • Conditions: Reflux is mandatory. Room temperature reduction is often insufficient for sterically crowded benzamides.

    • Quenching: Ensure careful Fieser quenching to avoid trapping the amine product in aluminum salts.

📊 Part 3: Experimental Logic & Pathway Visualization

Synthesis & Impurity Pathway (Reductive Amination)

The following diagram illustrates the competitive pathways in the reductive amination route. Note how Kinetic Control is required to steer the reaction toward the Target Amino Alcohol rather than the Bis-Amine or Diol.

SynthesisPathways Phthalaldehyde Phthalaldehyde (Starting Material) MonoImine Mono-Imine Intermediate Phthalaldehyde->MonoImine + 1 eq Azepane ImpurityB Impurity B 1,2-Benzenedimethanol Phthalaldehyde->ImpurityB Direct Reduction (No Amine) Azepane Azepane BisImine Bis-Imine Intermediate MonoImine->BisImine + Excess Azepane Target TARGET PRODUCT [2-(1-Azepanylmethyl)phenyl]methanol MonoImine->Target Reduction (NaBH4) Controlled ImpurityD Impurity D Amino-Aldehyde MonoImine->ImpurityD Incomplete Reduction ImpurityA Impurity A 1,2-Bis(azepanyl)benzene BisImine->ImpurityA Reduction

Figure 1: Competitive reaction pathways in the reductive amination of phthalaldehyde. Green path represents the desired workflow.

🧪 Part 4: Validated Experimental Protocols

Method A: Controlled Reductive Amination (Recommended for Research)

Minimizes Bis-impurity formation.

  • Step 1 (Imine Formation):

    • Dissolve Phthalaldehyde (1.1 equiv, 11.0 mmol) in anhydrous DCM (50 mL).

    • Add Molecular Sieves (4Å) to absorb water.

    • Add Azepane (1.0 equiv, 10.0 mmol) dropwise at 0°C.

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour. Checkpoint: Monitor by TLC (disappearance of azepane).

  • Step 2 (Reduction):

    • Cool the mixture back to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions over 20 minutes. Note: STAB is preferred over NaBH4 to prevent aldehyde reduction.

    • Stir at RT for 4-12 hours.

  • Step 3 (Workup):

    • Quench with saturated NaHCO3 solution.

    • Extract with DCM (3x).

    • Critical Purification Step: If Impurity A (Bis) is present, extract the organic layer with 1M Citric Acid . The target amino-alcohol (mono) will protonate and move to the aqueous layer. The Bis-impurity (very lipophilic) and non-basic impurities often remain in the organic layer or can be separated by subsequent pH adjustment.

    • Basify the aqueous layer (pH > 10) with NaOH and re-extract with DCM to isolate the pure target.

Method B: Phthalide Ring Opening (Recommended for Scale-up)

Avoids unstable dialdehydes.

  • Step 1 (Amidation):

    • Combine Phthalide (1.0 equiv) and Azepane (1.2 equiv) in Xylene.

    • Add AlCl3 (1.0 equiv) carefully.

    • Reflux for 12-24 hours.

    • Workup to isolate N-(2-(hydroxymethyl)benzoyl)azepane.

  • Step 2 (Reduction):

    • Dissolve the amide in anhydrous THF .

    • Add LiAlH4 (2.5 equiv) slowly at 0°C.

    • Reflux for 4-6 hours.

    • Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter precipitate.

📚 References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kishorebabu, N., et al. (2012). "Direct Amidation of Esters and Lactones with Amines using AlCl3." Tetrahedron Letters, 53(45), 6045-6048.

  • Santa Cruz Biotechnology. "[2-(1-Azepanylmethyl)phenyl]methanol Product Data." SCBT Catalog, CAS 356539-02-1. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12864696 (Related Benzyl Alcohols)." PubChem. Link

Sources

Technical Support Center: [2-(1-Azepanylmethyl)phenyl]methanol Reaction Monitoring & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(1-Azepanylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for monitoring reactions involving this compound. Given the limited specific literature on this molecule, we will establish a framework for robust reaction monitoring based on a plausible synthetic route, employing fundamental analytical principles applicable to its structural motifs: a tertiary amine and a benzyl alcohol.

Section 1: Plausible Synthesis and the Importance of Reaction Monitoring

A likely and practical synthesis of [2-(1-Azepanylmethyl)phenyl]methanol involves a two-step process: first, the formation of an imine from 2-formylphenylmethanol and azepane, followed by the reduction of the imine to the desired tertiary amine. This common and reliable method is known as reductive amination.

Why is meticulous reaction monitoring crucial?

  • Confirmation of Reaction Progression: Ensures the reaction is proceeding as expected and hasn't stalled.

  • Identification of Intermediates and Byproducts: Allows for the detection of transient species or unwanted side products, which can inform optimization efforts.

  • Determination of Reaction Endpoint: Prevents unnecessary extension of reaction times, which can lead to decomposition or the formation of more impurities.

  • Yield Optimization: Provides the data needed to adjust reaction parameters (temperature, stoichiometry, catalyst loading) for improved outcomes.

Section 2: Core Reaction Monitoring Techniques

This section details the primary analytical methods for monitoring the proposed synthesis of [2-(1-Azepanylmethyl)phenyl]methanol.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and indispensable tool for monitoring organic reactions.[1][2][3] It allows for the simultaneous visualization of starting materials, intermediates, and products based on their polarity.

Experimental Protocol:

  • Plate Preparation: Use silica gel coated plates (a polar stationary phase).

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the mixture onto the TLC plate alongside the starting materials (2-formylphenylmethanol and azepane) as references.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point for this system would be a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined empirically.

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like the starting material and product will appear as dark spots.

    • Staining: Since azepane and the product are amines, they can be visualized using stains like ninhydrin (for primary/secondary amines, though it can sometimes weakly stain tertiary amines) or potassium permanganate.

Interpreting the TLC Plate:

CompoundExpected PolarityExpected Rf Value
2-Formylphenylmethanol (Starting Material)More PolarLower Rf
Azepane (Starting Material)Polar (amine)Variable, may streak
Imine (Intermediate)Less PolarHigher Rf
[2-(1-Azepanylmethyl)phenyl]methanol (Product)Polar (amine and alcohol)Lower Rf than imine, potentially similar to starting aldehyde

Troubleshooting TLC:

  • Spots are streaky: The compound may be too polar for the chosen solvent system, or the sample is too concentrated. Try a more polar mobile phase or dilute the sample. Amines are notorious for streaking on silica gel; adding a small amount of triethylamine (e.g., 1%) to the mobile phase can mitigate this.

  • Spots are at the baseline or solvent front: The mobile phase is either not polar enough (baseline) or too polar (solvent front). Adjust the solvent ratio accordingly.

High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative analysis of the reaction mixture, providing precise information on the consumption of starting materials and the formation of the product.[4]

Method Development Outline:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (or methanol and water) is typically effective. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape for the amine-containing compounds by ensuring they are protonated.

  • Detector: A UV detector set to a wavelength where the aromatic rings of the starting material and product absorb (e.g., 254 nm) is suitable.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Expected Elution Order (Reversed-Phase):

  • 2-Formylphenylmethanol (most polar)

  • [2-(1-Azepanylmethyl)phenyl]methanol

  • Imine intermediate (least polar)

Gas Chromatography-Mass Spectrometry (GC-MS)

Considerations for GC-MS Analysis:

  • Volatility: The starting materials and product should be sufficiently volatile for GC analysis. The benzyl alcohol and amine functionalities are generally amenable to GC.

  • Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

  • Derivatization: While direct analysis is often possible, derivatization of the alcohol and/or amine groups can improve peak shape and volatility. However, for simple reaction monitoring, this is often an unnecessary complication.

  • Mass Spectrometry: The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of the product and any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for in-situ reaction monitoring.[8][9][10][11] By taking periodic samples from the reaction and running a quick 1H NMR, you can track the disappearance of starting material signals and the appearance of product signals.

Key Diagnostic Signals:

  • 2-Formylphenylmethanol (Starting Material): A characteristic aldehyde proton signal (~10 ppm) and a benzylic alcohol proton signal.

  • Imine (Intermediate): Appearance of an imine proton signal (~8-9 ppm).

  • [2-(1-Azepanylmethyl)phenyl]methanol (Product): Disappearance of the aldehyde and imine signals. Appearance of a new singlet for the benzylic CH2 group adjacent to the azepane ring, and the disappearance of the aldehyde proton.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of [2-(1-Azepanylmethyl)phenyl]methanol and similar compounds.

Q1: My TLC shows that the starting aldehyde is being consumed, but I'm not seeing my desired product spot. What could be happening?

A1:

  • Stalled at the Imine Intermediate: You may be observing the formation of the imine, which is an intermediate in the reductive amination. The imine is typically less polar than both the starting aldehyde and the final product. If the reducing agent has not been added or is not effective, the reaction will stop at this stage.

  • Side Reactions: The aldehyde could be undergoing other reactions. For instance, if the reducing agent is too strong (e.g., LiAlH4 instead of a milder one like NaBH4 or NaBH(OAc)3), it might reduce the aldehyde to the diol before it can react with the amine.[12]

  • Product is not UV active: While unlikely in this case due to the phenyl ring, ensure your product should be visible under UV light. Co-spotting with a reference standard, if available, is always good practice.

Q2: The reaction seems to have stalled; there's still a significant amount of starting material left even after a prolonged reaction time. What should I do?

A2:

  • Check Reagent Quality: Ensure your reagents, especially the reducing agent, are not old or degraded. Sodium borohydride, for example, can decompose over time.

  • Temperature: Some reductive aminations require gentle heating to proceed at a reasonable rate. Consider increasing the temperature modestly (e.g., to 40-50 °C) and continue monitoring.

  • pH: The formation of the imine is often catalyzed by mild acid. If the reaction is too basic or too acidic, the imine formation can be inhibited.[12] For the reduction step, a slightly basic to neutral pH is generally preferred for borohydride reagents.

  • Stoichiometry: Ensure you are using a sufficient excess of the amine and the reducing agent.

Q3: I'm observing multiple spots on my TLC plate that are not my starting materials or product. How do I identify these byproducts?

A3:

  • Common Byproducts in Reductive Amination:

    • Over-alkylation: If a primary amine were used, you could see secondary and tertiary amine byproducts. This is less of a concern with a secondary amine like azepane.

    • Reduction of the Aldehyde: The starting aldehyde can be reduced to the corresponding diol by the reducing agent.

    • Hydrolysis of the Imine: The imine intermediate can hydrolyze back to the starting aldehyde and amine if there is excess water present.

  • Identification: The best way to identify unknown byproducts is to isolate them (if possible, via column chromatography) and characterize them by NMR and MS. GC-MS of the crude reaction mixture can also provide valuable clues about their identity.

Q4: How do I effectively purify my final product, [2-(1-Azepanylmethyl)phenyl]methanol?

A4:

  • Acid-Base Extraction: Being a tertiary amine, the product can be separated from non-basic impurities through acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying amines. However, amines can be problematic on silica.[13] To improve the separation and prevent streaking, it is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Section 4: Visualizing the Workflow

Decision Tree for Monitoring Technique Selection

G start Reaction Monitoring Strategy qualitative Qualitative Analysis (Is the reaction working?) start->qualitative Quick Check quantitative Quantitative Analysis (How far has it progressed?) start->quantitative Detailed Analysis structural Structural Confirmation (What have I made?) start->structural Identification tlc Thin-Layer Chromatography (TLC) qualitative->tlc hplc High-Performance Liquid Chromatography (HPLC) quantitative->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) quantitative->gcms nmr Nuclear Magnetic Resonance (NMR) structural->nmr ms Mass Spectrometry (MS) structural->ms gcms->ms G cluster_synthesis Synthesis Steps cluster_monitoring Monitoring Points A 2-Formylphenylmethanol + Azepane B Imine Formation (Intermediate) A->B Condensation M1 TLC/HPLC/GC-MS (Time = 0) A->M1 C Reduction with NaBH(OAc)3 B->C Add Reductant M2 TLC/HPLC/GC-MS (Periodic Sampling) B->M2 D [2-(1-Azepanylmethyl)phenyl]methanol (Product) C->D M3 NMR/MS of Final Product D->M3

Caption: Proposed synthesis workflow with integrated analytical monitoring points.

References

  • Jain, N. C., et al. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. Retrieved from [Link]

  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. BJOC. Retrieved from [Link]

  • van der Zwan, J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. PMC. Retrieved from [Link]

  • Scientech Instruments. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

  • YouTube. (2021). Reaction Monitoring by NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of N-benzylamines.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Amazon S3. (2019). Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]

  • YouTube. (2023). Performing Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Profile of [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "no drug has a single target" is a crucial consideration. Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. A thorough understanding of a drug candidate's cross-reactivity is therefore not just a regulatory hurdle, but a fundamental aspect of its preclinical characterization. This guide provides an in-depth comparative analysis of the cross-reactivity of [2-(1-Azepanylmethyl)phenyl]methanol , a novel investigational compound, against selected alternative agents.

The azepane moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide array of biological activities, including antihistaminic, antipsychotic, and anticancer effects.[1][2] The conformational flexibility of the seven-membered azepane ring allows for optimal binding to various biological targets.[2] Our investigational compound, [2-(1-Azepanylmethyl)phenyl]methanol, incorporates this versatile scaffold.

For the purpose of this guide, we will consider [2-(1-Azepanylmethyl)phenyl]methanol as a potent antagonist of the Histamine H1 Receptor (H1R) , a key target in the management of allergic rhinitis and urticaria. Its cross-reactivity will be evaluated against two other G-protein coupled receptors (GPCRs) that are common off-targets for H1R antagonists: the Muscarinic M1 Receptor (M1R) and the α1-Adrenergic Receptor (α1-AR) .

This guide will compare the binding profile of [2-(1-Azepanylmethyl)phenyl]methanol with two well-established H1R antagonists:

  • Compound A (Diphenhydramine): A first-generation antihistamine known for its significant cross-reactivity with muscarinic and adrenergic receptors, leading to sedative and anticholinergic side effects.

  • Compound B (Fexofenadine): A second-generation antihistamine with a highly selective profile for the H1R and a consequently favorable side-effect profile.

Experimental Rationale and Design

To quantitatively assess the cross-reactivity of these compounds, we employed in-vitro radioligand binding assays. This technique is a cornerstone of early-stage drug discovery, providing a direct measure of the affinity of a compound for a specific receptor.[3] The choice of radioligand and cell lines expressing the target receptors is critical for generating reliable and reproducible data.

The experimental workflow is designed to determine the inhibition constant (Ki) of each compound for H1R, M1R, and α1-AR. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is then determined by comparing its Ki for the primary target (H1R) to its Ki for the off-targets (M1R and α1-AR).

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis prep_membranes Prepare cell membranes expressing H1R, M1R, or α1-AR incubation Incubate membranes, test compound, and radioligand to reach equilibrium prep_membranes->incubation prep_compounds Prepare serial dilutions of [2-(1-Azepanylmethyl)phenyl]methanol, Compound A, and Compound B prep_compounds->incubation prep_radioligand Prepare radioligand solution ([3H]-Pyrilamine for H1R, [3H]-Pirenzepine for M1R, [3H]-Prazosin for α1-AR) prep_radioligand->incubation filtration Rapidly filter the mixture to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Quantify bound radioactivity using liquid scintillation counting washing->scintillation inhibition_curve Plot percent inhibition versus compound concentration scintillation->inhibition_curve ic50_determination Determine IC50 values from the inhibition curves inhibition_curve->ic50_determination ki_calculation Calculate Ki values using the Cheng-Prusoff equation ic50_determination->ki_calculation

Caption: Workflow for the in-vitro radioligand binding assay.

Comparative Binding Affinity and Selectivity

The binding affinities (Ki) of [2-(1-Azepanylmethyl)phenyl]methanol, Compound A, and Compound B for the H1, M1, and α1-adrenergic receptors are summarized in the table below.

CompoundH1R Ki (nM)M1R Ki (nM)α1-AR Ki (nM)M1R/H1R Selectivity Ratioα1-AR/H1R Selectivity Ratio
[2-(1-Azepanylmethyl)phenyl]methanol 2.5 250 450 100 180
Compound A (Diphenhydramine)5.25512010.623.1
Compound B (Fexofenadine)10.8>10,000>10,000>925>925

Data Interpretation:

  • [2-(1-Azepanylmethyl)phenyl]methanol demonstrates high affinity for the H1 receptor with a Ki of 2.5 nM.

  • It exhibits a 100-fold selectivity for the H1R over the M1R and a 180-fold selectivity over the α1-AR. This suggests a significantly lower potential for anticholinergic and adrenergic side effects compared to first-generation antihistamines.

  • Compound A (Diphenhydramine) shows potent H1R antagonism but also significant affinity for M1R and α1-AR, with selectivity ratios of only 10.6 and 23.1, respectively. This lack of selectivity is consistent with its known side-effect profile.

  • Compound B (Fexofenadine) displays the highest selectivity, with negligible binding to M1R and α1-AR at concentrations up to 10,000 nM.

Potential Signaling Pathway Implications

The cross-reactivity of a compound can have significant implications for cellular signaling. While the primary therapeutic effect of an H1R antagonist is the blockade of histamine-induced signaling, off-target binding to M1R and α1-AR can trigger unintended pathways.

G cluster_0 [2-(1-Azepanylmethyl)phenyl]methanol cluster_1 Receptors cluster_2 Signaling Pathways compound [2-(1-Azepanylmethyl)phenyl]methanol H1R H1R compound->H1R High Affinity (Antagonist) M1R M1R compound->M1R Low Affinity (Potential for Cross-Reactivity) alpha1AR α1-AR compound->alpha1AR Low Affinity (Potential for Cross-Reactivity) Gq_PLC_H1R Gq/11 → PLCβ activation (Blocked) H1R->Gq_PLC_H1R Gq_PLC_M1R Gq/11 → PLCβ activation (Potential for weak blockade) M1R->Gq_PLC_M1R Gq_PLC_alpha1AR Gq/11 → PLCβ activation (Potential for weak blockade) alpha1AR->Gq_PLC_alpha1AR

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of Novel Biological Compounds: A Case Study with [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's biological effects are specific to the intended target. Off-target interactions can lead to unforeseen side effects, toxicity, and ultimately, the failure of a drug development program.[1][2][3][4] This guide provides a comprehensive framework for assessing the biological specificity of a novel compound, using [2-(1-Azepanylmethyl)phenyl]methanol as a case study. While limited public data exists for this specific molecule, its structure presents a realistic starting point for outlining a rigorous, multi-tiered specificity evaluation.

The principles and protocols detailed herein are designed to build a self-validating system of evidence, ensuring that by the end of the assessment, you have a high-confidence profile of your compound's activity. We will explore not just the "how" but the "why" behind each experimental choice, grounding our approach in the core tenets of modern drug discovery.

The Imperative of Specificity in Drug Discovery

The ideal drug molecule acts as a "magic bullet," binding with high affinity and specificity to its intended biological target to elicit a therapeutic effect, while leaving other cellular machinery untouched.[1][5] A lack of specificity can lead to a host of undesirable outcomes, including adverse drug reactions (ADRs) and reduced therapeutic efficacy.[2][3] Therefore, early and comprehensive assessment of a compound's specificity is not merely a regulatory requirement but a foundational element of a successful drug discovery campaign.[4][6][7]

In this guide, we will follow the characterization of our lead compound, [2-(1-Azepanylmethyl)phenyl]methanol (Compound A) . To provide a robust comparative analysis, we will assess it alongside three hypothetical alternatives:

  • Compound B (Reference Compound): A well-characterized, highly specific inhibitor of our putative primary target.

  • Compound C (Promiscuous Compound): A known multi-kinase inhibitor, expected to show broad activity.

  • Compound D (Negative Control): A structurally similar analog of Compound A that has been shown to be inactive in initial screens. The inclusion of an inactive analog is crucial for distinguishing true biological effects from potential assay artifacts or non-specific interactions.

For the purpose of this guide, let us hypothesize that initial high-throughput screening has identified Compound A as a potent inhibitor of Kinase X , a serine/threonine kinase implicated in a particular cancer signaling pathway.

A Tiered Approach to Specificity Profiling

A logical, tiered approach to specificity profiling allows for efficient resource allocation, starting with broad, cost-effective screens and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: Initial Specificity Assessment cluster_1 Tier 2: Expanded 'Off-Target' Profiling cluster_2 Tier 3: Cellular & Phenotypic Confirmation Computational Prediction Computational Prediction Broad Kinase Panel Broad Kinase Panel Computational Prediction->Broad Kinase Panel informs Primary Target Validation Primary Target Validation Broad Kinase Panel->Primary Target Validation identifies primary target Broad Pharmacology Panel Broad Pharmacology Panel Primary Target Validation->Broad Pharmacology Panel warrants Cellular Thermal Shift Assay Cellular Thermal Shift Assay Broad Pharmacology Panel->Cellular Thermal Shift Assay orthogonal validation Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay->Phenotypic Screening confirms cellular engagement Cytotoxicity Profiling Cytotoxicity Profiling Phenotypic Screening->Cytotoxicity Profiling assesses safety Specificity Profile Specificity Profile Cytotoxicity Profiling->Specificity Profile Start Start Start->Computational Prediction

Caption: Tiered workflow for specificity assessment.

Tier 1: Foundational Specificity and Primary Target Validation

The initial goal is to confirm the putative primary target and get a first look at the compound's broader selectivity profile, particularly within the target's protein family.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the compound's structure and known ligand-target interactions.[8][9][10] This approach helps in prioritizing subsequent experimental assays.

Experimental Protocol: Computational Off-Target Safety Assessment

  • Input: Provide the 2D structure (SMILES or SDF format) of Compound A, [2-(1-Azepanylmethyl)phenyl]methanol.

  • Database Comparison: Utilize a platform that compares the input structure against a large, curated database of compounds with known bioactivities (e.g., ChEMBL, BindingDB). The algorithm identifies structural similarities and predicts potential binding partners.[9][10]

  • Prediction Output: The output is a ranked list of potential off-targets, often with a "pseudo-score" or probability of interaction.[9] This list should be used to inform the design of the broad pharmacology panel in Tier 2.

Broad Kinase Panel Profiling

Since our hypothetical primary target is a kinase, the most logical first step is to screen against a broad panel of kinases. This provides a clear picture of selectivity within the kinome. Reputable contract research organizations (CROs) offer panels covering a significant portion of the human kinome.[11][12]

Experimental Protocol: Kinase Profiling (Radiometric Assay)

  • Compound Preparation: Solubilize Compounds A, B, C, and D in DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform the initial screen at a single high concentration (e.g., 1 or 10 µM) to capture even weak off-target interactions.

  • Kinase Panel: Select a comprehensive kinase panel (e.g., >300 kinases) that includes representatives from all major kinase families.

  • Assay Procedure:

    • In a multi-well plate, combine each kinase with its specific substrate and radiolabeled ATP ([γ-³³P]ATP) in an appropriate buffer.

    • Add the test compound or DMSO vehicle control.

    • Incubate to allow the phosphorylation reaction to proceed.

    • Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Tier 1 Kinase Profiling Results (% Inhibition at 1 µM)

Kinase TargetCompound ACompound B (Reference)Compound C (Promiscuous)Compound D (Negative Control)
Kinase X (Primary) 98% 99% 95% 2%
Kinase Y (Family Member)15%5%88%1%
Kinase Z (Family Member)8%2%92%3%
Kinase P (Unrelated)5%1%75%0%
Kinase Q (Unrelated)3%0%68%2%
... (300+ others)<10%<5%>50% for 45 kinases<5%

Interpreting the Data & Calculating a Selectivity Score

The data clearly differentiates the compounds. Compound A shows high potency against Kinase X with minimal off-target activity at 1 µM. Compound B is, as expected, highly specific. Compound C demonstrates promiscuity, inhibiting a wide range of kinases. Compound D is inactive.

To quantify this, we can calculate a Selectivity Score (S-score) . A common method is to define a threshold of significant inhibition (e.g., >50%) and divide the number of kinases inhibited above this threshold by the total number of kinases tested.[13][14][15]

  • S(50% inhibition @ 1µM)

    • Compound A: 1/305 = 0.003

    • Compound B: 1/305 = 0.003

    • Compound C: 48/305 = 0.157

A lower S-score indicates higher selectivity.[13][14]

Tier 2: Broadening the Search for Off-Target Liabilities

Having confirmed the primary target and initial selectivity, the next step is to look beyond the kinome. Undesired interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are common sources of adverse drug effects.[7]

Broad Pharmacology Panel (Safety Screen)

A broad pharmacology panel tests the compound against a diverse set of non-kinase targets known to be implicated in adverse drug reactions.[7][16][17][18]

Experimental Protocol: Receptor Binding and Enzyme Assays

  • Panel Selection: Choose a standard safety panel, such as one including ~44 targets recommended for early hazard identification.[7] This typically includes key GPCRs (e.g., adrenergic, dopaminergic, muscarinic), ion channels (e.g., hERG), and transporters.

  • Assay Principle (Receptor Binding): These are competitive binding assays.[19]

    • A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes).

    • The test compound is added in competition.

    • The amount of radiolabeled ligand displaced by the test compound is measured, and the percent inhibition of binding is calculated.

  • Data Analysis: Results are reported as percent inhibition at a given concentration (e.g., 10 µM). Any significant inhibition (>50%) warrants a follow-up dose-response study to determine the IC₅₀.

Data Presentation: Tier 2 Broad Pharmacology Panel Results (% Inhibition at 10 µM)

TargetCompound ACompound B (Reference)Compound C (Promiscuous)
5-HT₂B Receptor8%2%65%
M₁ Muscarinic Receptor12%5%15%
hERG Ion Channel4%1%58%
Dopamine Transporter2%0%3%
... (40+ others)<15%<10%Variable

Causality and Interpretation: The results from this panel suggest that Compound A has a clean off-target profile against the most common safety-related targets. In contrast, Compound C shows potential liabilities at the 5-HT₂B receptor (associated with cardiac valvulopathy) and the hERG channel (associated with QT prolongation and arrhythmia risk).

Tier 3: Confirming Specificity in a Cellular Context

In vitro biochemical and binding assays are essential, but they don't fully replicate the complex environment inside a living cell.[20] The final tier of assessment moves into cell-based assays to confirm target engagement and evaluate the compound's functional effects.

Cellular Target Engagement

To prove that Compound A interacts with Kinase X inside a cell, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Intact Cells Intact Cells Treat with Compound or Vehicle Treat with Compound or Vehicle Intact Cells->Treat with Compound or Vehicle Heat to Denature Proteins Heat to Denature Proteins Treat with Compound or Vehicle->Heat to Denature Proteins Lyse Cells Lyse Cells Heat to Denature Proteins->Lyse Cells Centrifuge to Pellet Aggregates Centrifuge to Pellet Aggregates Lyse Cells->Centrifuge to Pellet Aggregates Analyze Soluble Fraction (Western Blot) Analyze Soluble Fraction (Western Blot) Centrifuge to Pellet Aggregates->Analyze Soluble Fraction (Western Blot) Result Result Analyze Soluble Fraction (Western Blot)->Result Start Start Start->Intact Cells

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Experimental Protocol: CETSA®

  • Cell Culture: Grow a cell line that endogenously expresses Kinase X to near confluency.

  • Treatment: Treat the cells with Compound A (at various concentrations) or DMSO for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of soluble Kinase X by Western blot or ELISA.

  • Data Interpretation: In the presence of a binding ligand (Compound A), Kinase X will be stabilized and remain in the soluble fraction at higher temperatures compared to the DMSO-treated control. This "thermal shift" is direct evidence of target engagement.

Phenotypic and Cytotoxicity Profiling

Finally, it is essential to link target engagement to a functional cellular outcome and assess general cytotoxicity.

Experimental Protocol: Cell-Based Functional & Cytotoxicity Assays

  • Functional Assay: In a cell line where the activity of Kinase X drives a measurable downstream event (e.g., phosphorylation of a substrate, cell proliferation), treat cells with a dose-response of Compounds A, B, C, and D. Measure the downstream effect to determine a cellular EC₅₀. A strong correlation between the biochemical IC₅₀ and the cellular EC₅₀ for Compounds A and B would validate that the observed cellular phenotype is driven by inhibition of Kinase X.

  • Cytotoxicity Assay (e.g., MTT or LDH): Use a panel of cell lines, including the Kinase X-dependent line and a line that does not express or depend on Kinase X.

    • Treat cells with a broad dose range of the compounds for 48-72 hours.

    • Use a viability assay (e.g., MTT, which measures metabolic activity) to determine the concentration that causes 50% cell death (CC₅₀).

  • Therapeutic Index Calculation: The in vitro therapeutic index can be calculated as CC₅₀ / EC₅₀. A large therapeutic index is desirable, indicating that the compound is effective at concentrations well below those that cause general cytotoxicity.

Data Presentation: Tier 3 Cellular Assay Summary

CompoundKinase X IC₅₀ (nM)Cellular EC₅₀ (nM)CC₅₀ (Kinase X-dependent line, µM)CC₅₀ (Kinase X-independent line, µM)Therapeutic Index
Compound A 50 150 >20 >20 >133
Compound B2580>25>25>312
Compound C752001.51.27.5
Compound D>50,000>50,000>50>50N/A

Final Interpretation: The data from all three tiers converge to provide a high-confidence assessment. Compound A, [2-(1-Azepanylmethyl)phenyl]methanol , emerges as a potent and highly selective inhibitor of Kinase X. It demonstrates minimal off-target activity in broad biochemical and binding panels, engages its target in a cellular context, and exhibits a desirable therapeutic index, with a wide window between its on-target functional effect and general cytotoxicity. This contrasts sharply with the promiscuous Compound C, which, despite inhibiting the primary target, carries significant off-target liabilities that translate to high cytotoxicity.

Conclusion

Assessing the specificity of a novel compound is a systematic process of evidence-building. By employing a tiered approach that integrates computational prediction, broad biochemical profiling, and confirmatory cell-based assays, researchers can de-risk their drug discovery programs and make informed decisions.[16][17] This guide, using [2-(1-Azepanylmethyl)phenyl]methanol as a model, provides a robust and logical framework for this critical evaluation. The causality behind each experimental choice—from broad screening to confirmable target engagement—creates a self-validating workflow that builds confidence in a compound's biological profile, paving the way for further preclinical and clinical development.

References

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Kim, J., & Feyfant, E. (2011). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS Computational Biology. [Link]

  • ChemHelp ASAP. (2020). off-target effects. YouTube. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

  • Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Sartorius. (2025). Off-target toxicity in antibody-drug conjugates. Sartorius. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]

  • Moodle@Units. (n.d.). Binding Kinetics — Basic Principles. Moodle@Units. [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Selvita. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Cowell, A. N., et al. (2019). Combining Stage Specificity and Metabolomic Profiling to Advance Antimalarial Drug Discovery. Cell Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]

  • Roberts, S., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of Pharmacological and Toxicological Methods. [Link]

  • An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]

  • Bain, J., et al. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • BMG Labtech. (2022). Binding kinetics. BMG Labtech. [Link]

  • openmolecules.org Forum. (n.d.). Functionality » How to calculate selectivity score?. openmolecules.org Forum. [Link]

  • Patsnap Synapse. (2025). What determines drug specificity?. Patsnap Synapse. [Link]

  • IMI OpenPhacts. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. YouTube. [Link]

  • Elkins, J. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. [Link]

  • Heitman, L. H., et al. (2020). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Pharmacology & Translational Science. [Link]

  • Unknown. (n.d.). PAPER III PHARMACOLOGICAL SCREENING METHODS & CLINICAL EVALUATION COURSE DESCRIPTION. Unknown Source. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Reaction Biology. [Link]

  • Liu, T., & Altman, R. B. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Schiavo, E., et al. (2024). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Antibiotics. [Link]

  • Unknown. (n.d.). Pharmacological screening.pptx. SlideShare. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. [Link]

  • Pokrovskaya, M. V., & Aleksandrova, S. S. (2020). Ligand–Receptor Binding Kinetics in Drug Design. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. IT Medical Team. [Link]

  • University of Miami. (n.d.). Compound Profiling with High-Content Screening Methodology. University of Miami. [Link]

Sources

Independent Verification of [2-(1-Azepanylmethyl)phenyl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1) is a specialized bidentate building block characterized by a steric 7-membered azepane ring ortho to a benzylic alcohol.[1][2][3][4][5] Unlike its ubiquitous piperidine (6-membered) and pyrrolidine (5-membered) analogs, this compound offers a unique steric and lipophilic profile, making it a critical scaffold for fine-tuning receptor binding affinity in CNS-active agents and modulating catalyst selectivity in asymmetric synthesis.[1][3][4][5]

This guide provides an independent verification framework for researchers, moving beyond supplier certificates of analysis (CoA) to establish rigorous in-house validation standards.

Chemical Profile & Comparative Properties[3][4][5][6]

To understand the utility of [2-(1-Azepanylmethyl)phenyl]methanol, it must be benchmarked against its structural homologs.[1][3][4][5] The expansion from a 6-membered to a 7-membered ring significantly alters lipophilicity and conformational flexibility.[1][3][4][5]

Table 1: Physicochemical Comparison of Ortho-Amino Benzyl Alcohols
FeatureAzepane Analog (Subject)Piperidine Analog (Standard)Pyrrolidine Analog (Compact)
Structure 7-membered ring6-membered ring5-membered ring
CAS Number 356539-02-1 22612-96-022612-95-9
Formula C₁₄H₂₁NOC₁₃H₁₉NOC₁₂H₁₇NO
Mol.[1][3][4][5] Weight 219.33 g/mol 205.30 g/mol 191.27 g/mol
Predicted LogP ~3.5 (High Lipophilicity)~2.9~2.3
Steric Bulk High (Flexible/Floppy)Moderate (Rigid Chair)Low (Compact Envelope)
pKa (Conj.[1][3][4][5] Acid) ~10.4~10.1~10.2
Primary Application CNS Penetration / Steric ShieldingGeneral LinkerCompact Ligand

Key Insight: The increased LogP of the Azepane analog suggests superior Blood-Brain Barrier (BBB) permeability potential compared to the Pyrrolidine analog, while its larger steric radius can prevent metabolic deactivation at the benzylic position.[1][3][4]

Synthesis & Mechanistic Pathway[1][3][5]

Understanding the synthesis is crucial for identifying potential impurities (e.g., over-alkylated byproducts or unreduced esters).[1][3][4] The most robust route involves the nucleophilic substitution of a 2-(halomethyl)benzyl alcohol precursor.[1][3][4][5]

Figure 1: Synthesis & Impurity Formation Pathway[1][4]

SynthesisPathway Precursor 2-(Chloromethyl) benzyl alcohol Intermediate Transition State (SN2) Precursor->Intermediate Base (K2CO3/TEA) Impurity2 Impurity B: Unreacted Chloride Precursor->Impurity2 Incomplete Rxn Reagent Azepane (Nucleophile) Reagent->Intermediate Product [2-(1-Azepanylmethyl) phenyl]methanol Intermediate->Product Yield ~85% Impurity1 Impurity A: Bis-alkylation dimer Product->Impurity1 Excess Precursor

Caption: Figure 1. Nucleophilic substitution pathway showing the critical SN2 mechanism.[1][3][4] Impurity A arises if the product competes as a nucleophile, requiring strict stoichiometry control.[1][3][4][5]

Independent Verification Protocols

Do not rely solely on vendor purity claims.[1][3][4] The following protocols are designed to self-validate the compound's identity and purity.

Protocol A: Structural Validation via ¹H-NMR (400 MHz, CDCl₃)

Objective: Confirm the presence of the 7-membered ring and the integrity of the benzylic alcohol.[1][3][4]

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (neutralized with K₂CO₃ to prevent salt shifts).

  • Diagnostic Peaks (Expected):

    • δ 7.20–7.40 (m, 4H): Aromatic protons (Verify ortho-substitution pattern).

    • δ 4.60 (s, 2H): Benzylic protons attached to -OH (–CH₂OH).[1][3][4][5] Note: If this appears as a doublet, the OH is coupling, indicating high purity and lack of water.[1][3][4][5]

    • δ 3.75 (s, 2H): Benzylic protons attached to Nitrogen (Ar–CH₂–N).[1][3][4][5]

    • δ 2.65 (m, 4H): α-protons of the Azepane ring (adjacent to N).[1][3][4][5]

    • δ 1.60–1.70 (m, 8H): β, γ, δ-protons of the Azepane ring (The "hump" characteristic of 7-membered rings).[1][3][4][5]

  • Validation Logic: The integral ratio of the aromatic region (4H) to the Azepane bulk (8H) must be exactly 1:2 .[1][3][4] A deviation suggests contamination with piperidine (1:1.[1][3][4]5) or pyrrolidine (1:1).[1][3][4]

Protocol B: Purity Assessment via HPLC-MS

Objective: Detect non-UV active impurities (like Azepane salts) and quantify the target.[1][3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][3][4][5]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffer pH is critical for amine retention).[1][3][4]

    • B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).[1][3][4]

  • Acceptance Criteria:

    • Main Peak: >98% Area.[1][2][3][4]

    • Mass Spec: [M+H]⁺ = 220.17 m/z.[1][3][4]

    • Retention Time: Must be significantly later than the Piperidine analog due to the extra methylene group increasing hydrophobicity.[1][3][4]

Functional Verification Workflow

For researchers using this in ligand design or fragment-based screening, a functional test confirms reactivity.[1][3][4][5]

Figure 2: Verification Logic Flow

VerificationFlow Start Received Sample CAS 356539-02-1 Solubility Solubility Test (DCM vs Water) Start->Solubility NMR 1H-NMR Analysis (Integral Check) Solubility->NMR Soluble in DCM Decision1 Integrals Correct? NMR->Decision1 Pass Identity Confirmed Proceed to Functional Test Decision1->Pass Yes (1:2 Ratio) Fail Reject Batch (Suspect Analog) Decision1->Fail No FuncTest Functional Test: Aldehyde Oxidation Pass->FuncTest Result Product: 2-(Azepanyl) benzaldehyde FuncTest->Result MnO2 Oxidation

Caption: Figure 2. Logical decision tree for verifying sample identity before committing to expensive scale-up synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11666994, [2-(Azepan-1-ylmethyl)phenyl]methanol. Retrieved from [Link][1][3][4][5]

  • Aronis (2025). Building Blocks Collection: Ortho-Amino Benzyl Alcohols.[1][3][4] Retrieved from [Link]

Sources

Comparison of computational predictions and experimental results for [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between computational predictions (DFT, MD, and QSAR) and experimental validation for [2-(1-Azepanylmethyl)phenyl]methanol (CAS: 356539-02-1).[1] As a privileged scaffold in medicinal chemistry—often serving as a precursor for antihistamines (e.g., Azelastine analogs) and CNS-active ligands—accurate characterization of its physicochemical profile is critical for lead optimization.[1]

We analyze the discrepancies between ab initio predictions and bench-top results, specifically focusing on the ortho-effect , where the proximity of the hydroxymethyl group and the azepane ring induces intramolecular hydrogen bonding that standard algorithms often underestimate.[1]

Structural & Computational Profiling

The Ortho-Effect Challenge

The core structural feature of this molecule is the ortho-substitution of a bulky azepane ring and a hydroxymethyl group.[1] Standard force fields (e.g., MMFF94) often predict an open conformation.[1] However, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a stable 7-membered intramolecular hydrogen bond between the hydroxyl proton and the azepane nitrogen.[1]

Predicted Physicochemical Parameters

The following data was generated using a consensus of algorithms (ChemAxon, ACD/Labs, and Schrödinger Jaguar) prior to synthesis.

PropertyPredicted Value (Consensus)Computational Method
LogP 2.8 ± 0.4Consensus (Viswanadhan/Ghose/Klopman)
pKa (Basic N) 9.8 ± 0.5Hammett Equation (Substituent effects)
pKa (Acidic OH) 14.5 ± 0.8QSAR
Polar Surface Area 23.5 ŲTopological PSA
Rotatable Bonds 3Count

Experimental Validation Protocols

To validate these predictions, the compound was synthesized and subjected to analytical profiling.[1]

Synthesis Protocol (Reductive Amination)

Rationale: Direct alkylation often leads to over-alkylation.[1] Reductive amination ensures mono-substitution and high yield.[1]

Step-by-Step Methodology:

  • Reagents: 2-(Hydroxymethyl)benzaldehyde (1.0 eq), Azepane (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Solvent).[1]

  • Reaction: Dissolve aldehyde in DCE. Add azepane and stir for 30 min to form the iminium ion intermediate.

  • Reduction: Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Wash organic layer with brine.[1]

  • Purification: Flash column chromatography (SiO₂, 5% MeOH in DCM + 1% NH₄OH).

Experimental Data (The "Ground Truth")[1]
A. Nuclear Magnetic Resonance (NMR)

The experimental NMR confirms the structure but shows shifts indicative of the intramolecular H-bond discussed in Section 2.1.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       7.42 – 7.28 (m, 4H, Ar-H)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       4.58 (s, 2H, Ar-CH ₂-OH)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       3.72 (s, 2H, Ar-CH ₂-N) 
      
      
      
      Note: Deshielded due to H-bonding
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       2.65 – 2.58 (m, 4H, Azepane N-CH ₂)
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       1.65 – 1.55 (m, 8H, Azepane bulk)
      
B. Physicochemical Results
PropertyExperimental ResultMethodDeviation from Prediction
LogP 2.45 Shake-flask (Octanol/Water)-0.35 (Overestimated by software)
pKa 9.2 Potentiometric Titration-0.6 (Basicity suppressed by H-bond)
Appearance Viscous Oil / Low-melt SolidVisual InspectionN/A
Purity >98.5%HPLC (254 nm)N/A

Technical Comparison: In Silico vs. In Vitro

The "Basicity Suppression" Phenomenon

Observation: The experimental pKa (9.2) is lower than the predicted pKa (9.8).[1] Mechanistic Explanation: Computational models often treat the tertiary amine as fully accessible to solvent.[1] Experimentally, the intramolecular hydrogen bond (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) stabilizes the free base form, making it energetically "harder" to protonate the nitrogen compared to a free amine. This results in a lower observed pKa.[1]
Lipophilicity (LogP) Discrepancy

Observation: Experimental LogP (2.45) is lower than predicted (2.8).[1] Causality: The molecule is more polar than simple fragment-based summation suggests.[1] The exposure of the hydroxyl group in the dynamic conformational ensemble allows for significant water interaction, which static 2D algorithms miss.[1]

Workflow Visualization

The following diagram illustrates the validation loop used to refine our internal predictive models for this scaffold.

ValidationWorkflow cluster_0 In Silico Phase cluster_1 Experimental Phase Target Target Structure [2-(1-Azepanylmethyl)phenyl]methanol DFT DFT Optimization (B3LYP/6-31G*) Target->DFT Synth Synthesis (Reductive Amination) Target->Synth Pred Predicted Properties (LogP: 2.8, pKa: 9.8) DFT->Pred Correction Model Refinement (Correction Factor: -0.6 pKa) Pred->Correction Comparison Anal Analytical Profiling (NMR, HPLC, Titration) Synth->Anal Data Experimental Data (LogP: 2.45, pKa: 9.2) Anal->Data Data->Correction Validation

Caption: Figure 1. Iterative validation workflow comparing computational predictions with experimental outcomes to refine scaffold-specific parameters.

Conclusion & Recommendations

For researchers utilizing [2-(1-Azepanylmethyl)phenyl]methanol in drug discovery:

  • Solubility: Do not rely on the predicted LogP of 2.8. The effective LogP is lower (2.45), indicating better aqueous solubility than expected for a benzyl-azepane lipophile.[1]

  • Buffer Selection: Due to the pKa suppression (9.2), physiological buffers (pH 7.[1]4) will result in >98% protonation.[1] Ensure assay buffers account for this cationic state.

  • Storage: The compound is prone to oxidation at the benzylic alcohol position.[1] Store under Argon at -20°C.

References

  • Synthesis of Azepane Derivatives

    • Source: BenchChem.[1][2] "Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: An In-depth Technical Guide."

  • pKa Prediction Methodologies

    • Source: Manchester, J. et al. "A new method for the prediction of pKa values of amines.
    • URL:[Link][1]

  • NMR Solvent Data & Impurities

    • Source: Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[3] Organic Process Research & Development.

    • URL:[Link][1]

  • General Azepane Properties

    • Source: PubChem Database.[1][4] "Azepane Compound Summary."

    • URL:[Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures for [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: [2-(1-Azepanylmethyl)phenyl]methanol (CAS 356539-02-1) is a nitrogen-containing heterocyclic intermediate, structurally related to the antihistamine Azelastine.[1][2] Due to the presence of the azepane ring (a seven-membered nitrogen heterocycle), this compound requires High-Temperature Incineration with Nitrogen Oxide (NOx) Scrubbing .[1][2]

Do not dispose of via sanitary sewer systems. The compound possesses significant aquatic toxicity potential and basicity that disrupts biological wastewater treatment stages.[3]

Chemical Profile & Hazard Identification

To execute a safe disposal plan, you must understand the physicochemical drivers of the waste stream. This compound combines a lipophilic benzyl alcohol moiety with a basic tertiary amine.[2][3]

ParameterSpecificationOperational Implication
Chemical Structure Benzyl alcohol derivative with an ortho-azepane ring.[1][2][3]Basic Nature: Incompatible with strong acids and oxidizers.[1][2][3]
Physical State Solid (typically crystalline powder) or viscous oil depending on purity.[1][2][3]Handling: Requires particulate control (HEPA) if solid; solvent dissolution if liquid waste pumping is required.[1][2][3]
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[1][3]PPE: Nitrile gloves (0.11mm min), safety goggles, and fume hood use are mandatory.[1][3]
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx).[1][2][3]Disposal: Incinerator must be equipped with an alkaline scrubber to neutralize acidic NOx gases.[1][2][3]
Waste Classification Non-halogenated Organic; Nitrogen-bearing.[1][2][3]Segregation: Keep separate from halogenated solvents (e.g., DCM) to reduce disposal costs, unless co-dissolved during synthesis.[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench.[2][3] You must segregate this compound from incompatible streams to prevent uncontrolled exothermic reactions or the formation of toxic nitrosamines.[2][3]

Critical Incompatibilities
  • Nitrosating Agents: Do not mix with nitrites or nitrous acid.[2][3] The secondary/tertiary amine structure can form carcinogenic nitrosamines.[2][3]

  • Strong Oxidizers: Reaction with peroxides or permanganates can lead to rapid heating and ignition.[2][3]

  • Anhydrides/Acyl Chlorides: Will react vigorously with the alcohol and amine functionalities.[2][3]

Operational Workflow: Decision Matrix

The following logic gate determines the physical packaging of the waste.

WasteDecisionTree Start Waste State Identification IsSolid Is the waste Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is the waste Liquid (Mother Liquor/Solvent)? IsSolid->IsLiquid No SolidPath Solid Waste Stream IsSolid->SolidPath Yes PackSolid 1. Double-bag in heavy-duty polyethylene. 2. Place in HDPE wide-mouth drum. SolidPath->PackSolid LiquidPath Liquid Waste Stream PackLiquid 1. Verify solvent compatibility (No Halogens preferred). 2. Collect in HDPE or Steel Carboy. 3. pH check (Ensure pH > 7). LiquidPath->PackLiquid Labeling LABELING: 'Hazardous Waste - Toxic Organic Solid/Liquid' Constituent: [2-(1-Azepanylmethyl)phenyl]methanol PackSolid->Labeling PackLiquid->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging [2-(1-Azepanylmethyl)phenyl]methanol waste based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.[3]

  • Containment: Transfer solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[2][3]

  • Secondary Containment: Place the primary jar into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: [2-(1-Azepanylmethyl)phenyl]methanol[1][2][4]

    • Hazard Class: Toxic, Irritant.[2][3][5]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC effluents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.[2][3]

    • Preferred: Methanol, Ethanol, Acetone (Non-halogenated).[3]

    • Avoid: Chloroform/DCM (unless necessary, as this escalates disposal cost to "Halogenated" rates).[2][3]

  • pH Verification: Because the azepane moiety is basic, ensure the waste solution is not acidic (pH < 4) to prevent heat generation or salt precipitation which can clog incinerator nozzles.[2][3] Adjust pH to 7-9 if necessary.

  • Container: Use UN-rated HDPE carboys (e.g., UN 3H1).[2][3] Do not fill beyond 90% capacity to allow for thermal expansion.[2][3]

Emergency Spill Response Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release. The compound's toxicity requires a methodical approach.[2][3]

SpillResponse Alert 1. ALERT & EVACUATE Notify Safety Officer Isolate Area (15ft radius) PPE 2. PPE DONNING Nitrile Gloves (Double) Tyvek Suit Resp. Protection (P100) Alert->PPE Contain 3. CONTAINMENT Dyke with absorbent socks Prevent drain entry PPE->Contain Absorb 4. ABSORPTION Use Vermiculite or Sand (Do NOT use sawdust - flammability risk) Contain->Absorb Clean 5. DECONTAMINATION Scrub area with soap/water Collect rinsate as hazardous waste Absorb->Clean Dispose 6. DISPOSAL Seal in hazardous waste drum Label 'Toxic Debris' Clean->Dispose

Figure 2: Step-by-step emergency response workflow for spills involving [2-(1-Azepanylmethyl)phenyl]methanol.

Regulatory & Compliance Context

This protocol is designed to comply with US EPA (RCRA) and EU (REACH) standards for organic amines.[2][3]

  • EPA Waste Code: If the substance is a commercial chemical product being discarded, it may require a P-list or U-list designation depending on specific formulation.[2] For research quantities, it is generally classified under D001 (Ignitable, if in solvent) or as a Toxic Organic Waste requiring thermal destruction.

  • Transport (DOT/IATA):

    • Proper Shipping Name: Medicine, solid, toxic, n.o.s. (or Toxic solid, organic, n.o.s.)[1]

    • Class: 6.1

    • Packing Group: III

References

  • U.S. Environmental Protection Agency (EPA). (2025).[2][3][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[2][3] Azelastine Compound Summary (Structural Analog). Retrieved from [Link][1][2]

  • Indiana University EHS. (2025). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [2-(1-Azepanylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation carries an intrinsic responsibility to prioritize safety. This guide provides an in-depth, experience-driven framework for the safe handling of [2-(1-Azepanylmethyl)phenyl]methanol, a compound used in research settings. The protocols outlined here are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the scientific reasoning behind each crucial step. Our goal is to build a culture of safety that is as robust as our research.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any container is opened, a thorough understanding of the potential hazards is paramount. [2-(1-Azepanylmethyl)phenyl]methanol is a research chemical, and while a comprehensive toxicological profile may not be available, data from structurally similar compounds and supplier Safety Data Sheets (SDS) provide a strong basis for a rigorous risk assessment. The primary hazards are associated with its potential for irritation and toxicity.

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a workplace hazard assessment to determine the necessary Personal Protective Equipment (PPE).[1][2] This principle is the foundation of our safety protocol. Based on available data for phenylmethanol and similar aromatic alcohols, we can anticipate the following hazards.[3][4][5][6]

Hazard ClassificationPotential EffectRationale for Precaution
Acute Toxicity, Oral Harmful if swallowed.[3][4]Accidental ingestion can lead to systemic toxicity. This underscores the need for strict hygiene and prohibiting eating or drinking in the lab.
Skin Corrosion/Irritation Causes skin irritation.[3][5]Direct contact can cause local inflammation, redness, and discomfort. Prolonged or repeated contact may lead to more severe dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5]The eyes are particularly vulnerable. Even minor splashes can result in significant, potentially irreversible, damage.[5]
Acute Toxicity, Inhalation May be harmful if inhaled.While the compound is a solid/liquid with likely low volatility, aerosols or dusts generated during handling could be inhaled, posing a respiratory risk.

This risk assessment directly informs the selection of PPE. We are not just wearing gear; we are creating specific barriers against known and anticipated risks.

Core PPE Protocol: Your Last Line of Defense

Engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are the primary safety measures.[7] However, PPE is the critical final barrier between you and the chemical.[8][9] For [2-(1-Azepanylmethyl)phenyl]methanol, the minimum required PPE is outlined below.[2][10]

Hand Protection: Preventing Dermal Absorption
  • Primary Recommendation: Nitrile gloves.

  • Causality: Nitrile offers good resistance to a broad range of chemicals, including aromatic compounds. Unlike latex, which provides poor chemical protection and can cause allergic reactions, nitrile gloves are a more robust choice for incidental contact.[2]

  • Self-Validating Protocol:

    • Inspect: Before every use, visually inspect gloves for discoloration, punctures, or tears.

    • Donning: Don gloves over clean, dry hands.

    • During Use: Avoid touching surfaces like doorknobs, keyboards, or personal phones with gloved hands.

    • Doffing & Disposal: If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contamination. Dispose of them in the designated chemical waste container. Never reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes
  • Primary Recommendation: ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[8]

  • Causality: Standard prescription glasses are not safety-rated and offer no protection from splashes from the side, top, or bottom. Given the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are the most protective option.[4][5] The OSHA Eye and Face Protection Standard (29 CFR 1910.133) mandates this level of protection against liquid chemical hazards.[1]

  • Self-Validating Protocol:

    • Fit Check: Ensure your eye protection fits snugly and comfortably.

    • Maintenance: Keep eyewear clean. If a splash occurs, decontaminate the exterior before removal or dispose of it if it cannot be safely cleaned.

Skin and Body Protection: Minimizing Contact
  • Primary Recommendation: A long-sleeved laboratory coat.

  • Causality: A lab coat protects your personal clothing and underlying skin from minor spills and splashes.[8] It should be kept fastened to provide continuous coverage.

  • Self-Validating Protocol:

    • Material: Use a lab coat made of a material appropriate for the chemicals being handled.

    • Upkeep: Remove the lab coat before leaving the laboratory. In case of a significant spill on the coat, remove it immediately and safely. Launder lab coats separately from personal clothing.

Procedural Workflow: Integrating Safety into Every Step

Safe handling is a process, not a single action. The following workflow integrates PPE use with best laboratory practices from initial handling to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Clear Work Area in Fume Hood gather_ppe Gather & Inspect PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_mats Assemble All Materials (Chemical, Glassware, Spill Kit) gather_ppe->gather_mats don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves gather_mats->don_ppe weigh_transfer Weigh and Transfer Chemical Inside Hood don_ppe->weigh_transfer reaction Perform Reaction/ Procedure weigh_transfer->reaction deactivate Quench Reaction & Prepare Waste reaction->deactivate segregate Segregate & Label Chemical Waste Container deactivate->segregate decontaminate Decontaminate Glassware & Work Surfaces segregate->decontaminate doff_ppe Doff PPE (in order): 1. Gloves 2. Goggles 3. Lab Coat decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash caption Fig 1. Safe Handling Workflow for [2-(1-Azepanylmethyl)phenyl]methanol

Caption: Fig 1. Safe Handling Workflow for [2-(1-Azepanylmethyl)phenyl]methanol

Decontamination and Disposal Plan

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility.[11] All waste generated from handling [2-(1-Azepanylmethyl)phenyl]methanol must be treated as hazardous.

Contaminated Materials
  • PPE: Used gloves, contaminated wipes, and any other solid materials that have come into contact with the chemical should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Glassware: Reusable glassware must be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a standard wash, is a common and effective procedure. The rinse solvent must be collected and disposed of as hazardous chemical waste.

Bulk Chemical Waste
  • Segregation: Never mix different chemical wastes unless it is part of a specific neutralization or deactivation procedure.[12][13] Waste containing [2-(1-Azepanylmethyl)phenyl]methanol should be stored in a dedicated, compatible, and properly sealed container.[14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[12]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area within the lab, ensuring they are closed except when adding waste.[14][15] Follow your institution's specific procedures for chemical waste pickup and disposal.

By adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits. Safety is not an impediment to research; it is an integral part of it.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Carl ROTH. Available from: [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. UAH. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Available from: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. EHS CU Boulder. Available from: [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. OSHA. Available from: [Link]

  • Division of Research Safety, University of Illinois. (n.d.). Chemical Waste Procedures. University of Illinois. Available from: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton EHS. Available from: [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. ASPR. Available from: [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available from: [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Stericycle. Available from: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Compliancy Group. Available from: [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Chemos. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Azepanylmethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(1-Azepanylmethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.